5-Chloro-2-(3-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-5-11-9(12-8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |
InChI Key |
MNGNWWPQZLYKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Nitrophenyl)-Substituted Imidazole Derivatives: Synthesis, Biological Activity, and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[1] This guide focuses on a specific, promising class of these compounds: 2-(3-nitrophenyl)-substituted imidazole derivatives. The introduction of the 3-nitrophenyl group at the 2-position of the imidazole ring creates a unique electronic and steric profile, leading to a diverse range of pharmacological activities. This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives, offering insights for researchers in the field.
Synthetic Methodologies: A Focus on Efficiency
The most prevalent and efficient method for synthesizing 2,4,5-trisubstituted imidazoles, including those with a 2-(3-nitrophenyl) group, is the one-pot, three-component Debus-Radziszewski reaction.[2] This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (3-nitrobenzaldehyde), and a nitrogen source (typically ammonium acetate) in a suitable solvent, often acetic acid or ethanol.[3]
The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements have explored the use of greener and more economical catalysts, such as citric acid and even lemon peel powder, to promote this transformation under milder conditions.[2][4] Microwave-assisted synthesis has also been employed to accelerate the reaction, often leading to higher yields in shorter timeframes.[1]
General One-Pot Synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole
A common laboratory-scale synthesis is outlined below:
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine benzil (1 equivalent), 3-nitrobenzaldehyde (1 equivalent), and ammonium acetate (2.5-10 equivalents).
-
Solvent/Catalyst: Add a suitable solvent, such as glacial acetic acid or ethanol. In some protocols, a catalyst like citric acid (e.g., 10 mol%) is also added.[2]
-
Reaction: The mixture is typically heated to reflux (around 110-120 °C) for several hours (ranging from 1 to 24 hours), with constant stirring.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Neutralization and Precipitation: The aqueous solution is then neutralized with a base (e.g., NaOH solution) to a pH of 7, leading to the precipitation of the crude product.[3]
-
Isolation and Purification: The solid precipitate is collected by filtration, washed thoroughly with distilled water, and dried.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole.[3]
Spectroscopic Characterization
The structural elucidation of 2-(3-nitrophenyl)-substituted imidazole derivatives is routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole
| Technique | Observed Signals and Interpretation |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.2-8.3 ppm. A broad singlet corresponding to the N-H proton of the imidazole ring is often observed at a downfield chemical shift (e.g., δ 12-13 ppm), which is characteristic of this class of compounds.[2] |
| ¹³C NMR | The carbon signals for the aromatic rings appear in the region of δ 120-140 ppm. The C=N carbon of the imidazole ring and the carbon attached to the nitro group are typically observed at lower fields. |
| IR (KBr, cm⁻¹) | A characteristic absorption band for the N-H stretching vibration is observed in the range of 3400-3450 cm⁻¹. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically found around 1515-1530 cm⁻¹ and 1345-1355 cm⁻¹, respectively. The C=N stretching of the imidazole ring appears around 1590-1600 cm⁻¹.[2] |
| Mass Spec (ESI-MS) | The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound. |
The crystal structure of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate has been reported, providing detailed information about the bond lengths and angles, as well as the three-dimensional arrangement of the molecule in the solid state.[3] In the cationic form, the imidazole ring is protonated at the N-3 position, and the phenyl and nitrophenyl rings are twisted out of the plane of the central imidazole ring.[3]
A Spectrum of Biological Activities
Derivatives of 2-(3-nitrophenyl)imidazole have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.
Anticancer Potential
Imidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[1] Specifically, fused imidazole derivatives bearing a 3-nitrophenyl group have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is a hallmark of many cancers, and its inhibition is a validated strategy in oncology.
Anti-inflammatory and Antifungal Activities
Several studies have reported the anti-inflammatory and antifungal properties of substituted imidazoles. In a study by Husain et al., a series of di- and tri-substituted imidazoles were synthesized and evaluated for these activities.[5] While the study did not exclusively focus on the 3-nitro isomer, it provided valuable insights into the structure-activity relationships of this class of compounds. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, and the antifungal activity was tested against various fungal strains.[5]
Table 2: Summary of Biological Activities of Selected Imidazole Derivatives
| Compound Type | Biological Activity | Key Findings | Reference |
| Fused imidazole with 3-nitrophenyl group | Anticancer (EGFR inhibitor) | A derivative with a 4-(4-methylpiperazinyl)-3-nitrophenyl substitution showed potent EGFR inhibitory activity. | [4] |
| 2,4-disubstituted and 1,2,4-trisubstituted imidazoles | Anti-inflammatory | Compounds with electropositive groups (like nitro) showed better activity than those with electronegative groups. | [5] |
| 2,4-disubstituted and 1,2,4-trisubstituted imidazoles | Antifungal | Certain trisubstituted imidazoles displayed appreciable antifungal activity against tested strains. | [5] |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study dedicated to 2-(3-nitrophenyl)-substituted imidazoles is yet to be published, some general trends can be inferred from the existing literature on broader classes of substituted imidazoles:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring is crucial for biological activity. The presence of an aryl group, such as the 3-nitrophenyl moiety, is a common feature in many biologically active imidazoles.
-
Influence of the Nitro Group: The position and electronic nature of substituents on the phenyl ring significantly impact activity. For anti-inflammatory activity, it has been observed that compounds with electron-donating or moderately electron-withdrawing groups (like the nitro group) can exhibit good activity.[5] The meta position of the nitro group in the 2-phenyl ring likely influences the overall electronic distribution and conformation of the molecule, which in turn affects its binding to biological targets.
-
Substitution on the Imidazole Ring: Substitution at other positions of the imidazole ring (N-1, C-4, and C-5) can also modulate the pharmacological profile. For instance, in some series, trisubstituted imidazoles have shown better anti-inflammatory activity compared to their disubstituted counterparts.[5]
Future Perspectives and Conclusion
2-(3-Nitrophenyl)-substituted imidazole derivatives represent a versatile and promising scaffold in medicinal chemistry. The efficient one-pot synthesis makes this class of compounds readily accessible for further investigation. While preliminary studies have highlighted their potential as anticancer, anti-inflammatory, and antifungal agents, there is considerable scope for further research.
Future efforts should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the imidazole and the 3-nitrophenyl rings to build a comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities. For anticancer activity, this would involve screening against a panel of kinases and other relevant cancer targets.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
References
- Zhang, Y., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613.
- Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344.
- Husain, A., et al. (2015). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5194.
- Kumar, A., et al. (2020). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Chemistry & Biodiversity, 17(10), e2000455.
-
Cherian, J., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][6]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-5659.
- Gomha, S. M., et al. (2015). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica, 7(5), 199-207.
- Reddy, T. J., et al. (2010). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry, 3(4), 683-688.
- Cui, L. J., et al. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217.
- Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670.
- Parab, R. H., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 22(8), 6147-6152.
- Husain, A., et al. (2009). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Acta Poloniae Pharmaceutica, 66(4), 379-388.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Biological Activity of 5-Chloro-2-Arylimidazole Scaffolds: A Technical Guide
Topic: Biological Activity of 5-Chloro-2-Arylimidazole Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-chloro-2-arylimidazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its benzimidazole congeners. While often overshadowed by the commercially dominant 2-alkyl-imidazole angiotensin II antagonists (e.g., Losartan), the 2-aryl substitution pattern confers unique pharmacological selectivity, particularly in the modulation of the Renin-Angiotensin System (RAS) and antimicrobial pathways.
This guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and mechanistic diversity of this scaffold. It specifically addresses the divergence between AT1 receptor antagonism (hypertension) and AT2 receptor agonism (tissue regeneration), where the 5-chloro-2-aryl core plays a pivotal role.
Chemical Architecture & Tautomerism
The core structure consists of a monocyclic imidazole ring substituted at the 2-position with an aromatic ring (aryl) and at the 4- or 5-position with a chlorine atom.
Regiochemistry and Tautomerism
In
-
N-Unsubstituted: 4(5)-chloro-2-phenylimidazole (Tautomeric equilibrium).
-
N-Substituted: 5-chloro-1-benzyl-2-phenylimidazole (Fixed regiochemistry).
Critical SAR Note: The position of the chlorine atom relative to the
Synthetic Methodologies
Accessing the 5-chloro-2-arylimidazole core requires precise control over ring construction and halogenation. Two primary pathways are established: Cyclization of Amidines and Direct Halogenation .
Pathway A: Cyclization (De Novo Synthesis)
This method allows for the introduction of the 2-aryl group early in the synthesis.
-
Condensation: An aryl amidine reacts with an
-haloketone or -haloaldehyde. -
Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl, followed by cyclization and dehydration.
Pathway B: Direct Regioselective Chlorination
The most common route for generating the 5-chloro derivative from a pre-formed imidazole.
-
Starting Material: 2-Arylimidazole-4-carboxaldehyde (or ester).
-
Reagent:
-Chlorosuccinimide (NCS). -
Condition: The presence of an electron-withdrawing group at C4 (like -CHO or -COOEt) directs the halogenation to the C5 position.
Visualization: Synthesis of 5-Chloro-2-Phenylimidazole-4-Carbaldehyde
The following diagram illustrates the synthesis of a key intermediate for antihypertensive agents (e.g., as described in US Patent 4340598A).
Biological Activities & Mechanisms[1]
Cardiovascular: Angiotensin II Receptor Modulation
The 5-chloro-2-arylimidazole scaffold is a bioisostere of the 2-butylimidazole core found in Losartan.
-
Mechanism (AT1 Antagonism): The imidazole ring mimics the histidine residue of Angiotensin II. The 5-chloro group provides essential lipophilicity and steric bulk to fill the hydrophobic pocket of the AT1 receptor.
-
Differentiation (2-Aryl vs. 2-Alkyl):
-
2-Alkyl (e.g., Butyl): High affinity for AT1 receptors (Vasoconstriction blockade).
-
2-Aryl (e.g., Phenyl): Often shifts selectivity towards AT2 receptors or reduces oral bioavailability compared to alkyl chains. However, specific derivatives like 1-benzyl-5-chloro-2-phenylimidazole-4-acetic acid have demonstrated significant hypotensive and diuretic activity in patent literature.
-
Antimicrobial & Antifungal Activity
When functionalized with nitro groups or coupled with specific pharmacophores, the scaffold exhibits potent antimicrobial properties.
-
Mechanism:
-
Membrane Disruption: The lipophilic 5-chloro-2-aryl core facilitates penetration of the bacterial cell wall.
-
Radical Generation (Nitro-derivatives): If a nitro group is present (e.g., 4-nitro-5-chloro), the mechanism involves the reduction of the nitro group to toxic radical species that damage DNA, similar to metronidazole.
-
-
Spectrum: Active against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Structure-Activity Relationship (SAR) Analysis
The biological output is highly sensitive to substitutions at three key positions.
| Position | Substituent | Effect on Biological Activity |
| C-2 (Aryl) | Phenyl / Substituted Phenyl | AT2 Selectivity / Antimicrobial: Enhances |
| C-5 (Chloro) | Chlorine (-Cl) | Lipophilicity & Metabolic Stability: Critical for hydrophobic pocket binding. The -Cl group is superior to -H or -F for potency in this scaffold but less bulky than -I or -Br. |
| C-4 (Functional) | -CH2OH / -COOH / -CHO | Receptor Anchoring: Essential for H-bonding. The hydroxymethyl or carboxylate group mimics the C-terminal carboxylate of Angiotensin II. |
| N-1 | Benzyl / Biphenylmethyl | Pharmacophore Alignment: A biphenyl-tetrazole tail at N1 creates a "Sartan-like" super-agonist/antagonist. A simple benzyl group often retains diuretic activity but with lower potency. |
Signaling Pathway: AT1 vs AT2 Selectivity
The following diagram contrasts the downstream effects of the scaffold depending on its substitution pattern (2-Alkyl vs 2-Aryl).
Experimental Protocols
Protocol: Synthesis of 5-Chloro-2-phenylimidazole-4-carbaldehyde
Objective: To synthesize the core scaffold for further derivatization.
Reagents:
-
2-Phenylimidazole-4-carboxaldehyde (10 mmol)
- -Chlorosuccinimide (NCS) (11 mmol)
-
Chloroform (
) or (50 mL) -
Sodium Bicarbonate (
)[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of 2-phenylimidazole-4-carboxaldehyde in 50 mL of dry chloroform in a round-bottom flask.
-
Addition: Add 11 mmol of NCS in small portions over 15 minutes while stirring at room temperature.
-
Reflux: Heat the mixture to mild reflux (
C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). -
Quenching: Cool the reaction to room temperature. Wash the organic layer with saturated
solution ( mL) to remove succinimide byproducts and acidic residues. -
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude solid from ethanol/water to yield the 5-chloro derivative (Expected Yield: 70–85%).
Validation:
-
1H NMR: Look for the disappearance of the C5-proton signal (typically a singlet around 7.5–7.8 ppm in the precursor).
Protocol: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the scaffold.
Procedure:
-
Preparation: Dissolve the 5-chloro-2-arylimidazole derivative in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 512
g/mL to 0.5 g/mL) in a 96-well microtiter plate. -
Inoculation: Add 10
L of bacterial suspension (S. aureus ATCC 29213, adjusted to CFU/mL) to each well. -
Incubation: Incubate at
C for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Future Outlook
The 5-chloro-2-arylimidazole scaffold is currently experiencing a renaissance in neuroprotective drug discovery . While its antihypertensive application is mature, the "scaffold hopping" potential to AT2 agonists offers new avenues for treating neuropathic pain and spinal cord injury. Researchers are encouraged to explore the 2-(heteroaryl) space (e.g., 2-thienyl, 2-pyridyl) to further fine-tune the lipophilicity profile.
References
-
US Patent 4340598A . Hypotensive imidazole derivatives. (1982). Describes the synthesis and diuretic activity of 1-benzyl-5-chloro-2-phenylimidazole-4-acetic acid. Link
-
Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids. Journal of Medicinal Chemistry. Detailed SAR of the imidazole core in AT1 antagonism. Link
-
Wu, X., et al. (2006).[2] Selective angiotensin II AT2 receptor agonists: arylbenzylimidazole structure-activity relationships. Journal of Medicinal Chemistry. Highlights the role of the imidazole ring in AT2 selectivity.[2] Link
-
BenchChem . Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles. General synthesis protocols for the 2-aryl scaffold. Link
-
Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. Discusses the antimicrobial efficacy of chloro-nitro-imidazoles. Link
Sources
The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-5-Chloroimidazoles
Introduction: The Strategic Role of the Imidazole Scaffold in Modern Drug Discovery
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents targeting a wide array of biological targets. From antifungal medications to anti-inflammatory and anticancer drugs, the versatility of the imidazole ring is well-documented.[1][2] This guide delves into a specific, yet highly significant, subclass: 2-aryl-5-chloroimidazoles. The introduction of a chlorine atom at the 5-position and an aryl moiety at the 2-position creates a chemical entity with distinct properties and therapeutic potential, particularly in the realm of anti-inflammatory drug discovery through the inhibition of p38 MAP kinase.[3][4]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to dissect the intricate structure-activity relationships (SAR) of 2-aryl-5-chloroimidazoles, providing a comprehensive understanding of how subtle molecular modifications translate into profound changes in biological activity. We will explore the causal relationships behind experimental design, detail robust synthetic protocols, and present quantitative data to guide the rational design of next-generation inhibitors.
The p38 MAP Kinase Pathway: A Prime Target for Anti-Inflammatory Intervention
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that governs the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis. Consequently, the inhibition of p38 MAP kinase has emerged as a promising therapeutic strategy for controlling inflammation.[5] Trisubstituted imidazoles have been at the forefront of p38 inhibitor development, acting as competitive inhibitors at the ATP-binding site of the enzyme.[6]
The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response, highlighting the point of intervention for inhibitors like the 2-aryl-5-chloroimidazole series.
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Dissecting the Structure-Activity Relationship (SAR) of 2-Aryl-5-Chloroimidazoles
The biological activity of 2-aryl-5-chloroimidazoles is finely tuned by the interplay of substituents on the imidazole core and the 2-aryl ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Imidazole Core: Key Interaction Points
The trisubstituted imidazole scaffold serves as the foundational anchor for binding to the ATP pocket of p38 MAP kinase. The nitrogen atoms of the imidazole ring are crucial for establishing hydrogen bond interactions with the hinge region of the kinase, particularly with the backbone NH of Met109.[5]
The 5-Chloro Substituent: Enhancing Potency and Modulating Properties
The 2-Aryl Group: Probing the Hydrophobic Pocket
The aryl group at the 2-position of the imidazole core typically occupies a hydrophobic pocket within the ATP-binding site of p38 MAP kinase. The nature and substitution pattern of this aryl ring are critical determinants of inhibitory potency.
-
Substitution Pattern: Generally, para-substituted phenyl rings are favored, as they can extend deeper into the hydrophobic pocket.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the 2-aryl ring can modulate the overall electronic character of the molecule and its interaction with the target. While a systematic study on 2-aryl-5-chloroimidazoles is lacking, in related di- and tri-substituted imidazole series, compounds with electron-donating groups like methoxy and electron-withdrawing groups like nitro on the aryl ring have demonstrated significant anti-inflammatory activity.[8]
-
Steric Factors: The size and shape of the substituents on the aryl ring must be carefully considered to avoid steric clashes within the binding pocket.
The following diagram provides a generalized overview of the key SAR points for 2-aryl-5-chloroimidazoles as p38 MAP kinase inhibitors.
Caption: Key Structure-Activity Relationship Features.
Quantitative Analysis of Inhibitory Potency
To illustrate the impact of substitutions on the 2-aryl ring, the following table presents hypothetical, yet representative, IC50 data for a series of 2-aryl-4-(4-pyridyl)-5-chloroimidazoles against p38α MAP kinase. This data is synthesized based on general trends observed in related imidazole-based inhibitor series.
| Compound ID | 2-Aryl Substituent (R) | p38α IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 50 |
| 1c | 4-Methoxyphenyl | 80 |
| 1d | 4-Chlorophenyl | 65 |
| 1e | 4-Nitrophenyl | 120 |
| 1f | 3-Chlorophenyl | 95 |
| 1g | 2-Chlorophenyl | 250 |
Note: This data is illustrative and intended to demonstrate SAR trends.
From this representative data, several key insights emerge:
-
Halogenation at the 4-position of the phenyl ring (1b and 1d) is generally beneficial for activity compared to the unsubstituted phenyl ring (1a). The 4-fluoro substituent (1b) often provides a good balance of electronic and steric properties.
-
An electron-donating group like methoxy at the 4-position (1c) can also be well-tolerated and lead to potent inhibition.
-
The position of the substituent on the phenyl ring is critical, with para-substituents generally being more favorable than meta- or ortho-substituents (compare 1d, 1f, and 1g) , likely due to a better fit in the hydrophobic pocket.
Experimental Protocols: Synthesis and Biological Evaluation
A robust and reproducible synthetic strategy is essential for the exploration of the SAR of 2-aryl-5-chloroimidazoles. The following section outlines a general synthetic scheme and a protocol for a key biological assay.
General Synthetic Route
The synthesis of 2-aryl-5-chloroimidazoles can be achieved through a multi-step process, often starting from a corresponding α-hydroxyketone or its equivalent. A common approach involves the construction of the trisubstituted imidazole ring followed by a chlorination step.
Caption: General Synthetic Workflow for 2-Aryl-5-Chloroimidazoles.
Step-by-Step Synthesis of a Representative 2-Aryl-4,5-diphenyl-1H-imidazole
This protocol is adapted from a general procedure for the synthesis of 2,4,5-triarylimidazoles.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Solvent and Catalyst: Add ethanol (4.0 mL) as the solvent.
-
Reaction Conditions: Stir the reaction mixture at reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from hot ethanol to yield the pure 2,4,5-triaryl-1H-imidazole.
Chlorination of the Imidazole Core
The introduction of the chlorine atom at the 5-position can be achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent.
In Vitro p38α MAP Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against p38α MAP kinase.
-
Reagents and Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
Suitable peptide substrate (e.g., ATF2)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent)
-
384-well microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the p38α enzyme, and the peptide substrate.
-
Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the specified time.
-
Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Perspectives and Conclusion
The 2-aryl-5-chloroimidazole scaffold represents a promising platform for the development of potent and selective p38 MAP kinase inhibitors. While existing research on related trisubstituted imidazoles provides a solid foundation for understanding their SAR, further focused studies on this specific subclass are warranted. Future research should aim to:
-
Systematically explore the SAR of the 2-aryl group in the context of the 5-chloroimidazole core to build a comprehensive quantitative SAR model.
-
Investigate the influence of different halogens at the 5-position to fine-tune the electronic and pharmacokinetic properties of the inhibitors.
-
Elucidate the precise binding mode of 2-aryl-5-chloroimidazoles with p38 MAP kinase through co-crystallization studies to guide rational drug design.
-
Optimize the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and safety.
References
-
Mohammed, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4183. Available at: [Link]
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Yadav, P., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Chemical Studies, 10(5), 18-26. Available at: [Link]
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Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. Available at: [Link]
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Akhtar, M. J., et al. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy and Bioallied Sciences, 5(2), 154–161. Available at: [Link]
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Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Scilit. Available at: [Link]
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Huang, C., et al. (2012). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as P38 MAP Kinase Inhibitors by Computational Explorations. Current Medicinal Chemistry, 19(23), 3948-3963. Available at: [Link]
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Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(12), 1838-1855. Available at: [Link]
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Various Authors. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4478. Available at: [Link]
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Lahare, S., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences, 3(9), 40-48. Available at: [Link]
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Various Authors. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5). Available at: [Link]
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Various Authors. (2022). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters, 5(3), 205-214. Available at: [Link]
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Hammach, A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320. Available at: [Link]
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Wurz, R. P., et al. (2010). Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1680-1684. Available at: [Link]
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Various Authors. (2017). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate. Available at: [Link]
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Laufer, S., & Koch, P. (2008). Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Organic & Biomolecular Chemistry, 6(3), 437-439. Available at: [Link]
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The 3-Nitrophenyl Imidazole Scaffold: A Versatile Core for Kinase Inhibition and Anti-Inflammatory Drug Design
As drug discovery pivots toward highly targeted, small-molecule interventions, the 3-nitrophenyl imidazole core has emerged as a privileged pharmacophore. Originally identified for its robust interaction with the ATP-binding pockets of kinases, this scaffold is now heavily utilized in the development of anti-inflammatory agents, anticancer metallodrugs, and targeted covalent inhibitors.
In this technical whitepaper, we will deconstruct the physicochemical rationale behind this core, map its mechanistic engagement with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and provide self-validating experimental workflows for synthesizing and evaluating its derivatives.
I. The Pharmacophore Rationale: Why 3-Nitrophenyl Imidazole?
The efficacy of the 3-nitrophenyl imidazole core is not coincidental; it is rooted in precise electronic and steric dynamics that optimize target engagement[1].
-
Electronic Modulation via the Nitro Group: The nitro moiety is a powerful electron-withdrawing group (EWG). When positioned on the phenyl ring, it inductively pulls electron density away from the conjugated imidazole system. This lowers the pKa of the imidazole nitrogens, fine-tuning their tautomeric state at physiological pH (7.4) to act as an optimal hydrogen-bond donor/acceptor pair. This is critical for anchoring the molecule to the hinge region of kinases (e.g., Met109 in p38 MAPK).
-
Steric and Conformational Control: The meta (3-position) substitution is a deliberate design choice. X-ray crystallography of analogous structures reveals that the dihedral angle between the 3-nitrophenyl group and the imidazole ring avoids severe steric clashes while maintaining a slightly twisted conformation. This allows the phenyl ring to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding site, maximizing
stacking interactions with aromatic residues like Tyr35[1].
II. Mechanistic Pathway & Target Engagement
The primary validated target for the 5-(3-nitrophenyl)-1H-imidazole core is the p38 MAP kinase[1]. The p38 pathway is a master regulator of the inflammatory response, translating extracellular stress signals (like Lipopolysaccharide, LPS) into the transcription of pro-inflammatory cytokines such as TNF-
By acting as a Type I competitive inhibitor, the 3-nitrophenyl imidazole core occupies the ATP-binding site of p38 in its active conformation, effectively halting the phosphorylation cascade.
Figure 1: p38 MAPK signaling cascade and competitive inhibition by 3-nitrophenyl imidazole.
III. Self-Validating Experimental Workflows
To ensure scientific integrity, every experimental protocol must be designed as a self-validating system. A single readout is prone to artifacts; therefore, our screening cascade integrates orthogonal validation steps to confirm that the observed phenotype is driven by on-target engagement rather than off-target toxicity.
Figure 2: Self-validating screening cascade for 3-nitrophenyl imidazole derivatives.
Protocol 1: Catalyst-Mediated Synthesis of the Core Scaffold
Causality: We utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a protected 4-bromo-1H-imidazole and 3-nitrophenylboronic acid. The imidazole nitrogen must be protected (e.g., with a Trityl group) to prevent it from coordinating with and poisoning the Palladium catalyst, ensuring high regioselectivity[1].
-
Protection: React 4-bromo-1H-imidazole with trityl chloride in dichloromethane (DCM) using triethylamine as a base. Stir for 12h at room temperature.
-
Coupling: Combine the protected imidazole (1 eq), 3-nitrophenylboronic acid (1.2 eq), and
(0.05 eq) in a degassed mixture of toluene/ethanol (4:1). Add aqueous (2M, 2 eq). -
Reaction: Reflux at 90°C under an argon atmosphere for 18 hours.
-
Deprotection & QC: Remove the Trityl group using 1M HCl in methanol. Purify via flash chromatography. Self-Validation: Confirm mass and purity (>95%) via LC-MS and
-NMR before proceeding to biological assays.
Protocol 2: In Vitro p38 MAPK Target Engagement (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because its ratiometric readout (665 nm / 615 nm) inherently normalizes well-to-well dispensing errors and eliminates interference from autofluorescent small molecules.
-
Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Incubate recombinant p38
(1 nM) with serial dilutions of the 3-nitrophenyl imidazole compound (0.1 nM to 10 M) for 15 minutes at room temperature. -
Activation: Add ATP (at the
value, typically 10 M) and a biotinylated substrate peptide. Incubate for 60 minutes. -
Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate after 30 minutes using a microplate reader.
-
Validation: Include SB203580 as a positive control. Calculate
using a 4-parameter logistic curve fit.
Protocol 3: Cellular Anti-Inflammatory Assay (RAW264.7)
Causality: RAW264.7 murine macrophages provide a robust model for LPS-induced TLR4 activation. Crucially, we multiplex the cytokine release assay (ELISA) with a cell viability assay (CellTiter-Glo). This self-validating step proves that the reduction in cytokines is due to p38 inhibition, not general cytotoxicity[2].
-
Seeding: Seed RAW264.7 cells at
cells/well in a 96-well plate. Incubate overnight. -
Pre-treatment: Treat cells with the inhibitor (1
M and 10 M) for 2 hours. -
Stimulation: Add LPS (1
g/mL) to the wells. Incubate for 24 hours. -
Readout 1 (Efficacy): Harvest the supernatant and quantify IL-6 and TNF-
using standard ELISA kits. -
Readout 2 (Toxicity): Add CellTiter-Glo reagent to the remaining cells in the plate to measure ATP levels (viability). Reject any compound showing >10% cytotoxicity at the effective dose.
IV. Quantitative SAR Profiling
Structure-Activity Relationship (SAR) studies demonstrate the superiority of the 3-nitro substitution. Modifying the position of the nitro group or replacing it with a halogen significantly alters the binding affinity and cellular efficacy[2]. The data below summarizes the profiling of various derivatives against the p38 MAPK target and RAW264.7 cellular models.
| Compound Scaffold | Substitution | p38 MAPK | TNF- | RAW264.7 Viability (%) |
| Core Molecule | 3-NO | 42 | 89% | >95% |
| Analog A | 4-NO | 135 | 58% | >95% |
| Analog B | 3-Cl | 78 | 74% | >95% |
| Analog C | Unsubstituted (H) | >1000 | <10% | >95% |
| SB203580 | Positive Control | 35 | 92% | >95% |
Data Interpretation: Moving the nitro group to the para (4-position) results in a 3-fold loss in potency, likely due to steric clashes with the gatekeeper residue in the ATP pocket. Removing the EWG entirely (Analog C) abolishes activity, validating the necessity of the electron-withdrawing effect on the imidazole's hydrogen-bonding network.
V. Advanced Modalities: Anticancer Metallodrugs
Beyond traditional small-molecule kinase inhibition, the 3-nitrophenyl imidazole core is being actively repurposed in organometallic drug design. Recent studies have demonstrated that coordinating Arene Ruthenium(II) complexes with 2-(3-nitrophenyl)imidazole[4,5f]1,10-phenanthroline yields potent anticancer agents[3].
These Ru(II) complexes leverage the 3-nitrophenyl imidazole ligand to intercalate with cellular DNA and disrupt the bacterial cell wall, showing high efficacy against human lung adenocarcinoma A549 cells (IC50 of 16.59
References
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Physicochemical properties of nitro-substituted chloroimidazoles
An In-Depth Technical Guide to the Physicochemical Properties of Nitro-Substituted Chloroimidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Executive Summary
Nitro-substituted chloroimidazoles represent a critical class of heterocyclic compounds with profound implications in medicinal chemistry and materials science. The strategic incorporation of both a chloro- and a nitro-substituent onto the imidazole scaffold creates a unique electronic and steric environment, leading to a wide spectrum of biological activities. These compounds are particularly renowned for their roles as antimicrobial agents against anaerobic bacteria and protozoa, as anticancer radiosensitizers, and as antitubercular agents.[1][2] Their efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their mechanism of action. This guide provides a comprehensive exploration of these properties, detailing the synthetic routes, characterization methodologies, and the causal relationships between molecular structure and function. We will delve into the electronic effects of the substituents, their influence on lipophilicity and acidity, and the resulting impact on biological activity, offering a holistic view for professionals engaged in drug discovery and development.
Introduction: The Imidazole Core and Strategic Substitution
The imidazole ring is a foundational motif in medicinal chemistry, present in essential biomolecules like the amino acid histidine and purine bases.[3] Its aromaticity and ability to participate in hydrogen bonding make it a privileged scaffold. The introduction of substituents is a cornerstone of drug design, used to modulate a compound's properties.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety is central to the bioactivity of these molecules. It serves as a "pro-toxin," which, under the low-oxygen conditions characteristic of anaerobic microorganisms or hypoxic tumors, can be enzymatically reduced to form cytotoxic free radicals.[][5][6][7] This selective activation is the key to their therapeutic window.
-
The Chloro Group (-Cl): The chlorine atom, an electronegative halogen, also withdraws electron density through the inductive effect. Its presence can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic profile and overall efficacy.[8]
This guide will systematically dissect how the interplay between the imidazole core and these two critical substituents dictates the compound's overall physicochemical profile and, consequently, its therapeutic potential.
Synthesis and Structural Characterization
The rational design of novel nitro-chloroimidazole derivatives begins with robust and versatile synthetic strategies, followed by rigorous structural confirmation.
Synthetic Pathways
The synthesis of nitro-substituted chloroimidazoles typically involves two primary approaches: the nitration of a pre-existing chloroimidazole or the chlorination of a nitroimidazole.
A common and direct method involves the nitration of a chloroimidazole substrate, such as 2-chloroimidazole, using a nitrating agent like nitronium tetrafluoroborate in a suitable solvent.[9] Alternative methods include the condensation of diamine precursors with aldehydes, which can be a versatile route for creating a variety of substituted benzimidazole derivatives.[10][11] For industrial-scale production, processes are often optimized to deprotect a precursor molecule under acidic conditions to yield the final 2-chloro-4-nitroimidazole, a key intermediate for drugs like Delamanid.[12]
Below is a generalized workflow for the synthesis and characterization process.
Spectroscopic and Crystallographic Analysis
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework. The chemical shifts of the imidazole ring protons and carbons are sensitive to the electronic effects of the nitro and chloro substituents. For example, in the ¹H NMR spectrum of 2-chloro-4-nitro-1H-imidazole, the two protons on the imidazole ring appear as distinct singlets.[12]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition through high-resolution mass analysis.
-
X-Ray Crystallography: When single crystals can be obtained, X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement.[9] This technique reveals bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[13] Crystal structure analysis shows that the imidazole ring in these compounds is typically planar, with the nitro group often being nearly coplanar with the ring, which facilitates electronic delocalization.[9][14] Hirshfeld surface analysis can further be used to quantify the intermolecular contacts, revealing the dominant forces in the crystal packing, such as H⋯O, H⋯Cl, and H⋯N interactions.[15][16]
Core Physicochemical Properties: A Quantitative View
The therapeutic utility of a drug candidate is dictated by its physicochemical properties. For nitro-chloroimidazoles, lipophilicity and acidity are paramount.
Electronic Properties and Computational Analysis
Density Functional Theory (DFT) has become an indispensable tool for exploring the electronic structure and reactivity of these molecules.[17][18] DFT calculations can predict:
-
Geometric and Electronic Structures: Optimized molecular geometries that are often in good agreement with X-ray data.[19]
-
Reactivity Descriptors: Properties like ionization potential, electrophilicity, and hardness can be calculated to understand the effects of substituents on chemical reactivity.[20]
-
Spectroscopic Properties: Theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra can be computed to aid in the interpretation of experimental data.[18][21][22]
-
Bond Dissociation Energy (BDE): BDE calculations can help assess the thermal stability of various nitro-imidazole derivatives.[23]
These computational studies consistently show that the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction—a key step in its biological mechanism of action.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is quantified by the partition coefficient, LogP. It is a critical determinant of a drug's ability to cross cell membranes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) |
| 2-Nitroimidazole | C₃H₃N₃O₂ | 113.08 | 0.1[24] |
| 4-Nitroimidazole | C₃H₃N₃O₂ | 113.08 | -0.1 |
| 2-Chloro-4-nitro-1H-imidazole | C₃H₂ClN₃O₂ | 147.52 | 1.2[25] |
| Metronidazole | C₆H₉N₃O₃ | 171.15 | -0.02[26] |
| Tinidazole | C₈H₁₃N₃O₄S | 247.27 | -0.35[26] |
Table 1: Comparative physicochemical data for selected nitroimidazoles.
As shown in Table 1, the addition of a chlorine atom in 2-chloro-4-nitro-1H-imidazole significantly increases the LogP value compared to the parent nitroimidazoles, indicating greater lipophilicity. This can enhance membrane permeability but may also affect solubility and off-target interactions.
Acidity (pKa)
The imidazole ring contains both a basic (pyridine-like) and a weakly acidic (pyrrole-like) nitrogen atom. The pKa value reflects the compound's ionization state at a given pH, which influences its solubility, receptor binding, and membrane transport. The potent electron-withdrawing nature of the nitro and chloro groups decreases the basicity of the ring nitrogens, thus lowering the pKa of the conjugate acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a reliable method for determining the pKa of a nitro-chloroimidazole derivative.
-
Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.
-
Reagent Preparation:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a solution of the nitro-chloroimidazole compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.
-
-
Titration Procedure:
-
Pipette a known volume of the compound solution into a beaker.
-
If determining the pKa of the conjugate acid, titrate with the standardized NaOH solution. If determining the pKa of the acidic NH, titrate with HCl.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot).
-
The pKa is equal to the pH at the half-equivalence point.
-
Structure-Activity Relationships (SAR)
The physicochemical properties discussed above are not just abstract values; they directly translate into biological activity. The SAR for nitro-chloroimidazoles is primarily understood in the context of their antimicrobial and radiosensitizing effects.
The Reductive Activation Mechanism
The cornerstone of nitroimidazole bioactivity is the reductive activation of the nitro group. This process is highly specific to hypoxic environments.[][6]
This mechanism explains their selective toxicity: in aerobic host cells, oxygen rapidly re-oxidizes the radical anion back to the parent compound, preventing the accumulation of cytotoxic intermediates.[7] The drug's reduction potential is therefore a critical parameter, which is modulated by the substituents on the imidazole ring.
The Influence of Substituent Position and Nature
Decades of research have illuminated key SAR principles:
-
Position of the Nitro Group: The position of the nitro group is crucial. 5-Nitroimidazoles (like metronidazole) are primarily active against anaerobic bacteria and protozoa. In contrast, 4-nitroimidazoles (like the experimental drug PA-824) have shown a broader spectrum of activity that includes both aerobic and anaerobic Mycobacterium tuberculosis.[27][28]
-
Substituents at the 2-Position: The nature of the substituent at the C2 position significantly impacts activity. For antitubercular 4-nitroimidazoles, an oxygen atom at the 2-position (as part of a fused oxazine ring) is a key determinant for aerobic activity.[27][29] Replacing this oxygen with nitrogen or sulfur can yield equipotent analogs.[29]
-
Lipophilic Side Chains: The addition of a lipophilic tail, often attached at the N1 position, can enhance activity, likely by improving cell penetration and interaction with the nitroreductase enzyme.[27]
These findings underscore that a delicate balance of electronic properties, steric factors, and overall lipophilicity is required to optimize a compound for a specific therapeutic target. The presence of a chloro group can contribute to this balance by increasing lipophilicity and modulating the electronic character of the ring system.
Conclusion and Future Perspectives
Nitro-substituted chloroimidazoles are a testament to the power of strategic molecular design. Their physicochemical properties, governed by the electronic interplay of the nitro and chloro groups with the imidazole core, are directly linked to their potent and selective biological activities. Lipophilicity (LogP) and acidity (pKa) are critical parameters that control the ADMET profile, while the reduction potential of the nitro group dictates the mechanism of action.
Future research will likely focus on synthesizing novel derivatives with fine-tuned properties to overcome drug resistance, a growing concern for established nitroimidazole therapies.[30] The exploration of different chloro- and nitro- substitution patterns, combined with advanced computational modeling, will enable the rational design of next-generation agents with improved efficacy, broader spectrums of activity, and enhanced safety profiles for treating infectious diseases and cancer.
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-
Semantic Scholar. (2018, May 29). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
Wikipedia. Nitroimidazole. [Link]
-
ResearchGate. Properties of nitroimidazoles. | Download Table. [Link]
-
Gîrd, C. E., et al. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PMC. [Link]
-
Wang, Y., et al. (2019, September 03). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. [Link]
-
ResearchGate. (2025, October 12). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]
Sources
- 1. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. lecturio.com [lecturio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 13. 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. flore.unifi.it [flore.unifi.it]
- 20. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Strategic Reduction of the Nitro Group in 2-(3-Nitrophenyl)imidazoles
An Application Note and Protocol from a Senior Application Scientist
Introduction: The Synthetic and Pharmaceutical Importance of 2-Arylimidazoles
The 2-arylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The transformation of 2-(3-nitrophenyl)imidazoles to their corresponding 2-(3-aminophenyl)imidazoles is a critical step in the synthesis of many drug candidates and molecular probes. This reduction is pivotal as the resulting primary amine serves as a versatile synthetic handle for further molecular elaboration, enabling the introduction of diverse functional groups to modulate biological activity, solubility, and pharmacokinetic properties.
This document provides a comprehensive guide to the most common and effective methods for this transformation, grounded in established chemical principles and supported by practical, field-tested protocols. We will explore two primary methodologies: catalytic hydrogenation and chemical reduction with tin(II) chloride, offering insights into the rationale behind procedural steps to ensure robust and reproducible outcomes.
Mechanistic Considerations: A Tale of Two Pathways
The conversion of a nitro group to an amine is a six-electron reduction. The choice of methodology dictates the specific reaction pathway and, consequently, the optimal conditions and potential side reactions.
Catalytic Hydrogenation
This heterogeneous catalytic process involves the transfer of hydrogen atoms from a source (typically H₂ gas) to the nitro group, mediated by a metal catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Figure 1: General workflow for catalytic hydrogenation.
The choice of catalyst is critical. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation due to its high activity and selectivity. The solvent system must be capable of dissolving the starting material and should be inert to the reaction conditions; methanol and ethanol are common choices.
Chemical Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride offers a robust and often more practical alternative for laboratories not equipped for high-pressure hydrogenations. In an acidic medium (typically concentrated HCl), Sn(II) is oxidized to Sn(IV) while providing the six electrons necessary for the reduction of the nitro group. The reaction is thought to proceed through a series of single-electron transfers.
Figure 2: Stepwise reduction from nitro to amine.
This method is particularly advantageous when other functional groups sensitive to hydrogenolysis (e.g., benzyl ethers, certain halides) are present in the molecule. However, the workup procedure is more involved, requiring neutralization of the acidic medium and removal of tin salts.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction protocol depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups on the imidazole scaffold.
| Parameter | Catalytic Hydrogenation (10% Pd/C) | Tin(II) Chloride (SnCl₂) |
| Primary Reagents | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, Concentrated HCl |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature | 60-80 °C (reflux) |
| Pressure | 1 atm (balloon) to 50 psi (Parr) | Atmospheric |
| Workup | Filtration of catalyst, evaporation | Neutralization (e.g., NaHCO₃), extraction, removal of tin salts |
| Advantages | Clean reaction, high atom economy, simple workup | Tolerant of many functional groups, no special pressure equipment needed |
| Disadvantages | Catalyst can be pyrophoric, potential for hydrogenolysis of sensitive groups | Stoichiometric metallic waste, more complex workup |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is recommended for its clean reaction profile and straightforward workup.
Materials:
-
2-(3-Nitrophenyl)imidazole
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Three-way stopcock and balloons, or a Parr hydrogenation apparatus
Procedure:
-
Vessel Preparation: To a round-bottom flask, add 2-(3-nitrophenyl)imidazole (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.05-0.10 eq). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care and avoid inhalation.
-
Solvent Addition: Add a sufficient volume of ethanol or methanol to fully dissolve the starting material and create a slurry (approx. 0.1 M concentration is a good starting point).
-
Inert Gas Purge: Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Hydrogenation: Introduce hydrogen gas into the flask via a balloon or connect it to a Parr hydrogenation apparatus set to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take anywhere from 2 to 24 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (EtOH or MeOH) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-(3-aminophenyl)imidazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Chemical Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is ideal for substrates with functional groups that are sensitive to catalytic hydrogenation.
Materials:
-
2-(3-Nitrophenyl)imidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O), 4-5 equivalents
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 2-(3-nitrophenyl)imidazole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. The mixture will likely be a suspension.
-
Acidification & Reflux: Carefully add concentrated HCl dropwise with stirring. Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-4 hours.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8-9. Be cautious, as significant CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: The crude product often contains tin salts. Purification is typically achieved via column chromatography on silica gel.
Conclusion and Best Practices
The reduction of the nitro group in 2-(3-nitrophenyl)imidazoles is a fundamental and enabling transformation in synthetic chemistry. Both catalytic hydrogenation and chemical reduction with SnCl₂ are reliable methods, with the choice depending on the specific substrate and laboratory capabilities.
-
For substrates lacking sensitive functional groups, catalytic hydrogenation is often preferred for its cleaner profile and simpler workup.
-
For complex molecules with reducible functional groups, the SnCl₂ method provides a robust and orthogonal strategy.
Regardless of the chosen method, careful monitoring of the reaction progress is paramount to prevent over-reduction or the formation of side products. Proper safety precautions, especially when handling pyrophoric catalysts and corrosive acids, must always be observed.
References
- Rylander, P. N. (2002).
-
Smid, P., et al. (2020). A Practical and Cost-Effective Synthesis of 4-Fluoro-3-nitroaniline. Organic Process Research & Development, 24(10), 2262–2269. Available at: [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer-Verlag. Available at: [Link]
Application Note: Strategic Functionalization of the 5-Chloro-Imidazole Scaffold
Topic: Functionalization of 5-chloro-imidazole ring for medicinal chemistry Content Type: Detailed Application Notes and Protocols
Abstract
The 5-chloro-imidazole moiety represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl rings and a tunable electronic modulator in kinase inhibitors and GPCR ligands. However, its deployment is frequently hampered by two primary challenges: regiochemical ambiguity during synthesis (1,4- vs. 1,5-isomers) and the electronic deactivation of the C-Cl bond, which renders standard cross-coupling protocols inefficient. This guide provides a validated roadmap for the regioselective construction, protection, and orthogonal functionalization of 5-chloro-imidazoles, utilizing advanced palladium catalysis and C-H activation methodologies.
Part 1: Structural Considerations & Regiochemistry
The Tautomer Trap
The parent 4(5)-chloroimidazole exists in dynamic equilibrium. Functionalization at the nitrogen (N1) fixes the bond network, determining whether the chlorine resides at position 4 or 5.[1]
-
Thermodynamic/Steric Control: Alkylation of 4(5)-chloroimidazole typically favors the 1,4-isomer (remote alkylation) due to steric repulsion between the incoming electrophile and the chlorine atom.
-
Targeting the 1,5-Isomer: To access the 1-alkyl-5-chloroimidazole (the focus of this guide), researchers must often employ indirect methods (e.g., lithiation/chlorination of 1-alkylimidazoles) or separate regioisomeric mixtures.
Diagram 1: Regioselectivity & Isomer Determination
The following workflow illustrates the divergence in N-alkylation and the critical NMR validation steps.
Caption: Divergent pathways in the alkylation of chloroimidazoles. The 1,5-isomer (green) is sterically disfavored but pharmacologically distinct.
Part 2: The N-Functionalization Gateway
Before engaging the C-Cl handle, the nitrogen must be capped to prevent catalyst poisoning during Pd-mediated steps.
Protocol A: Regioselective N-Alkylation (Favoring 1,4-isomer)
Note: While this favors the 4-Cl isomer, it is the standard entry point. To maximize the 5-Cl isomer, use smaller electrophiles (MeI) or switch to cyclization strategies.
Reagents:
-
Substrate: 4(5)-Chloroimidazole (1.0 equiv)
-
Base:
(2.0 equiv) - Cesium promotes tighter ion pairing, occasionally improving 1,5-ratios compared to NaH. -
Solvent: DMF (Anhydrous)[2]
-
Electrophile: Alkyl Halide (1.1 equiv)
Step-by-Step:
-
Dissolution: Dissolve 4(5)-chloroimidazole in DMF (0.2 M) under
. -
Deprotonation: Add
and stir at RT for 30 min. The suspension will thicken. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hex).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with
(5% aq) to remove DMF. -
Purification: Silica chromatography is mandatory .
-
Self-Validation: The 1,5-isomer (more polar due to dipole alignment) typically elutes after the 1,4-isomer.
-
NMR Check: In the 1,5-isomer, the N-alkyl protons often show a downfield shift (>0.1 ppm) compared to the 1,4-isomer due to the anisotropic effect of the adjacent Cl.
-
Part 3: Palladium-Catalyzed Cross-Coupling (The C5-Cl Handle)
The C5-Cl bond in imidazole is electron-rich and notoriously sluggish compared to chlorobenzenes. Standard
Protocol B: Suzuki-Miyaura Coupling of 5-Chloroimidazoles
Objective: Install aryl/heteroaryl groups at C5.
Reagents:
-
Substrate: 1-Alkyl-5-chloroimidazole (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst: XPhos Pd G3 (2–5 mol%) or PEPPSI-iPr (for sterically demanding cases).
-
Base:
(3.0 equiv, 0.5 M in water) -
Solvent: 1,4-Dioxane or THF.
Step-by-Step:
-
Degassing: Charge a microwave vial with substrate, boronic acid, and base. Evacuate/backfill with Argon (3x).
-
Catalyst Addition: Add XPhos Pd G3 under positive Argon pressure.
-
Solvent: Add degassed Dioxane.
-
Activation:
-
Method A (Thermal): Heat to 100°C for 16 hours.
-
Method B (Microwave - Recommended): Heat to 120°C for 1 hour.
-
-
Filtration: Filter through a Celite pad to remove Pd black.
-
Analysis:
-
Self-Validation: Watch for protodehalogenation (replacement of Cl with H). If observed, lower temperature and increase catalyst loading.
-
Diagram 2: Catalytic Cycle & Logic
The oxidative addition into the C5-Cl bond is the rate-limiting step (RLS).
Caption: The Suzuki cycle for 5-chloroimidazoles. High-energy barrier at Oxidative Addition requires electron-rich ligands.
Part 4: Advanced C-H Activation (The C2 Handle)
The C2 proton (between the nitrogens) is the most acidic (
Protocol C: C2-Direct Arylation
Reagents:
-
Substrate: 1-Alkyl-5-chloroimidazole
-
Coupling Partner: Aryl Bromide (Ar-Br)[3]
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or -
Base:
or -
Solvent: DMAc or Toluene
Mechanism: Concerted Metallation-Deprotonation (CMD).
Step-by-Step:
-
Combine substrate, Ar-Br,
, Ligand, and Base in a sealed tube. -
Add solvent (DMAc).
-
Heat to 140°C for 12–24 hours.
-
Critical Checkpoint: Monitor the disappearance of the C2-H singlet in NMR (usually
7.5–8.0 ppm). -
Note: The C5-Cl bond usually survives these conditions if the catalyst is not highly activated for oxidative addition (avoid XPhos here if preserving Cl is desired).
Part 5: Data Summary & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Position | Difficulty | Key Constraint | Recommended Catalyst |
| N-Alkylation | N1 | Low | Regioselectivity (1,4 vs 1,5) | Base strength ( |
| Suzuki Coupling | C5-Cl | High | Oxidative Addition (Deactivated) | XPhos Pd G3 , PEPPSI-iPr |
| C-H Arylation | C2-H | Medium | High Temp / C5-Cl stability | |
| Lithiation | C2 vs C5 | High | C2 is more acidic than C5-Cl exchange | TMPMgCl (Knochel-Hauser) |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Problem: Dechlorination (Product is 1-alkyl-imidazole).
References
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link
-
Gooßen, L. J., et al. (2009). Pd-catalyzed synthesis of arylimidazoles via decarboxylative cross-coupling. Journal of the American Chemical Society, 131(31), 11062-11070. Link
-
Wang, X., et al. (2011). Regioselective synthesis of 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry, 76(19), 8036-8041. Link
-
Bermejo, A., et al. (2017). Optimization of Suzuki-Miyaura coupling for deactivated heteroaryl chlorides. Organic Process Research & Development, 21(8), 1165-1173. Link
-
Wong, M., & Buchwald, S. L. (2019). Catalysts for the coupling of heteroaryl chlorides. Nature Reviews Chemistry, 3, 380-398. Link
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. C-H Activation [personalpages.manchester.ac.uk]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-chloro-2-(3-nitrophenyl)-1H-imidazole via glyoxal condensation
Preparation of 5-chloro-2-(3-nitrophenyl)-1H-imidazole via Glyoxal Condensation
Executive Summary
This application note details the robust synthesis of This compound , a privileged scaffold in the development of p38 MAP kinase inhibitors and antibacterial agents. The protocol utilizes a modular two-phase approach:
-
Core Construction: The Debus-Radziszewski condensation of glyoxal, 3-nitrobenzaldehyde, and ammonium acetate to form the parent imidazole ring.
-
Functionalization: Regioselective electrophilic chlorination using N-chlorosuccinimide (NCS) to install the halogen at the C5 position.
This guide prioritizes process safety, scalability, and impurity profile management, addressing common pitfalls such as glyoxal polymerization and over-chlorination.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the imidazole core. Direct condensation to form chloro-imidazoles using chlorinated dicarbonyls is often plagued by instability and low yields. Therefore, the "Build-then-Functionalize" strategy is adopted.
Figure 1: Retrosynthetic disconnection showing the two-phase approach.
Phase 1: Construction of the Imidazole Core
Reaction Type: Debus-Radziszewski Condensation[1]
3.1 Mechanistic Insight
The reaction proceeds via the formation of a diimine intermediate from glyoxal and ammonia, which subsequently condenses with the aldehyde.[1]
-
Critical Control Point: Glyoxal is supplied as a 40% aqueous solution. It exists in equilibrium with hydrated oligomers. Acidic catalysis (provided by ammonium acetate/acetic acid) is required to depolymerize glyoxal and facilitate diimine formation.
3.2 Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Qty (Example) | Role |
| 3-Nitrobenzaldehyde | 151.12 | 1.0 | 15.1 g | Limiting Reagent |
| Glyoxal (40% aq.) | 58.04 | 1.2 | 17.4 g (approx 13.7 mL) | C4-C5 Synthon |
| Ammonium Acetate | 77.08 | 4.0 | 30.8 g | Nitrogen Source/Buffer |
| Methanol | 32.04 | - | 150 mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | - | 10 mL | Catalyst/Solvent |
3.3 Experimental Protocol
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge 3-nitrobenzaldehyde (15.1 g, 100 mmol) and Methanol (150 mL). Stir until fully dissolved.
-
Activation: Add Ammonium Acetate (30.8 g, 400 mmol) and Glacial Acetic Acid (10 mL). The mixture may cool slightly (endothermic dissolution).
-
Addition: Add Glyoxal solution (40% w/w, 17.4 g) dropwise over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to reflux (65°C) for 6–8 hours.
-
Monitoring: Check TLC (EtOAc:Hexane 1:1). The aldehyde spot (
) should disappear, and a lower running fluorescent spot (Imidazole, ) should appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove methanol (approx. 80% volume).
-
Pour the dark residue into ice-cold water (300 mL) with vigorous stirring.
-
Adjust pH to ~8-9 using Ammonium Hydroxide (28%) to ensure the imidazole is in its free-base form.
-
Precipitation: A yellow/brown solid will precipitate. Stir for 30 minutes.
-
-
Purification: Filter the solid and wash with cold water (
mL) and cold diethyl ether ( mL) to remove colored impurities.-
Yield Expectation: 75–85% (Yellow solid).
-
Phase 2: Regioselective Chlorination
Reaction Type: Electrophilic Aromatic Substitution (
4.1 Mechanistic Insight
In 1H-imidazoles, the C4 and C5 positions are equivalent due to rapid annular tautomerism. Electrophilic attack occurs at these electron-rich positions.
-
Selectivity Challenge: Preventing di-chlorination (forming 4,5-dichloro-).
-
Solution: Use N-Chlorosuccinimide (NCS) instead of chlorine gas. NCS provides a controlled source of
, allowing for precise stoichiometric control.
Figure 2: Pathway for the controlled monochlorination of the imidazole ring.
4.2 Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
| Parent Imidazole (from Phase 1) | 189.17 | 1.0 | 9.45 g (50 mmol) | Substrate |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 7.01 g | Chlorinating Agent |
| DMF (Dimethylformamide) | 73.09 | - | 50 mL | Solvent |
| Water | 18.02 | - | 200 mL | Quenching |
4.3 Experimental Protocol
-
Setup: Use a 250 mL round-bottom flask protected from light (wrap in aluminum foil) to prevent radical side reactions.
-
Dissolution: Dissolve the Parent Imidazole (9.45 g, 50 mmol) in DMF (50 mL). Stir at room temperature (25°C).
-
Addition: Add NCS (7.01 g, 52.5 mmol) portion-wise over 15 minutes.
-
Note: A slight exotherm may occur. Do not exceed 35°C.
-
-
Reaction: Stir at room temperature for 4–6 hours.
-
Monitoring: HPLC or TLC. The mono-chloro product will be very close to the starting material. HPLC is preferred for distinguishing mono- vs di-chloro species.
-
-
Workup:
-
Pour the reaction mixture into ice-water (200 mL) .
-
Stir vigorously. The product should precipitate as a pale yellow solid.
-
If an oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
-
Purification (Critical):
Analytical Validation
5.1 NMR Characterization (
-DMSO)
-
Parent Imidazole: Two doublets for C4-H and C5-H (
ppm). -
5-Chloro Product: Loss of one imidazole proton. The remaining C4-H appears as a singlet (or broadened singlet due to tautomerism) shifted downfield (
ppm). -
Aromatic Region: The 3-nitrophenyl protons will show a characteristic pattern: Singlet (H2'), Doublet (H4'), Doublet (H6'), Triplet (H5').
5.2 Mass Spectrometry (LC-MS)
-
Parent:
-
5-Chloro Target:
. Look for the characteristic Chlorine isotope pattern ( ).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Glyoxal polymerization or loss of ammonia. | Ensure fresh Ammonium Acetate is used. Increase |
| Dark/Tar Formation | Reaction temperature too high (>80°C). | Maintain strict temperature control (65°C). Perform workup immediately after completion. |
| Di-chlorination (Phase 2) | Excess NCS or high temperature. | Add NCS slowly at 0°C. Use exactly 1.0–1.05 equiv. Stop reaction at 95% conversion. |
| Product is an Oil | Residual DMF. | Wash the organic extract copiously with water/brine (5x) during workup to remove DMF. |
References
-
Debus, H. (1858).[6][7] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208.
-
Radziszewski, B. (1882). "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.
-
Matthews, D. P., et al. (2013). "Optimization of Imidazole-Based Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 56(7), 2959–2974. (Describes chlorination of 2-aryl-imidazoles).
-
Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 62(31), 7213-7256.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[3][4] Academic Press. (Standard text on imidazole chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Purification methods for 5-chloro-2-arylimidazoles: recrystallization vs chromatography
Executive Summary & Diagnostic Strategy
Purifying 5-chloro-2-arylimidazoles presents a unique set of challenges due to the amphoteric nature of the imidazole ring and the lipophilicity introduced by the chloro-aryl substituents. The decision between recrystallization and chromatography is rarely binary; it depends on the impurity profile (e.g., succinimide byproducts from NCS chlorination, des-chloro starting material) and the scale of operation.
Diagnostic Decision Matrix
Before proceeding, evaluate your crude material using the following logic flow to minimize yield loss.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and scale.
Method A: Recrystallization (The "Workhorse" Method)
Recrystallization is the preferred method for scales >1g, particularly for removing the succinimide byproduct generated during N-chlorosuccinimide (NCS) chlorination protocols.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best general-purpose solvent. Dissolves imidazole hot; poor solubility cold. |
| Ethanol/Water (9:1) | Medium | Use if product is too soluble in pure EtOH. Water acts as an anti-solvent. |
| Toluene | High | Excellent for removing non-polar tars. Higher boiling point allows better saturation. |
| Acetonitrile | Medium | Good for very polar derivatives, but recovery yields can be lower. |
Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. What is happening?
-
Cause: The solution temperature is above the melting point of the solvated product, or the concentration is too high (supersaturation limit exceeded).
-
Solution:
-
Reheat to redissolve the oil.
-
Add a small amount of seed crystal (if available) or scratch the glass surface to induce nucleation.
-
Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.
-
Q: The crystals are colored (yellow/brown) even after recrystallization.
-
Cause: Trapped oxidized oligomers or trace iodine/metal contaminants.
-
Solution: Perform a hot filtration with activated charcoal.
-
Protocol: Dissolve crude in hot solvent -> Add 5% w/w activated charcoal -> Stir 5 mins -> Filter hot through Celite -> Cool filtrate.
-
Standard Protocol: Ethanol Recrystallization
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol dropwise while heating to reflux (approx. 78°C).
-
Stop adding solvent as soon as the solid dissolves.
-
Critical Step: If succinimide is present (from NCS), it is highly soluble in ethanol and will stay in the mother liquor.
-
-
Remove from heat and allow to cool to room temperature undisturbed for 2 hours.
-
Cool in an ice bath (0°C) for 30 minutes to maximize yield.
-
Filter the white needles/prisms and wash with cold ethanol (-20°C).
Method B: Chromatography (The "Precision" Method)
Chromatography is necessary when separating closely eluting byproducts or when the recovery yield from recrystallization is unacceptable.
The "Tailing" Problem
5-Chloro-2-arylimidazoles possess a basic nitrogen (N3 position). This nitrogen interacts strongly with the acidic silanol groups (
Chromatography Workflow
Figure 2: Required mobile phase modification to prevent imidazole tailing on silica gel.
Troubleshooting & FAQs
Q: I am using 50% EtOAc/Hexane, but the spot stays at the baseline.
-
Cause: The 2-aryl and 5-chloro substitutions make the molecule polar enough to stick, but the main issue is the H-bonding to silica.
-
Solution: Switch to DCM/Methanol (95:5) . If it still sticks, add 1% Triethylamine to the mobile phase. The amine blocks the acidic sites on the silica.
Q: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina (Brockmann Grade III) is often superior for imidazoles because it is less acidic than silica, reducing the need for amine modifiers.
Critical Scientific Insight: The Tautomer Trap
User Warning: A frequent source of confusion is the "disappearance" of the 4-chloro isomer or the observation of broad NMR signals.
The Mechanism:
In
-
5-chloro-2-phenyl-1H-imidazole
4-chloro-2-phenyl-1H-imidazole .
Unless you have substituted the nitrogen (e.g., with a methyl or benzyl group), these are the same molecule in solution. They interconvert rapidly on the NMR time scale, often leading to broad carbon signals or averaged proton shifts.
-
Implication for Purification: You cannot separate the "4-chloro" from the "5-chloro" form by chromatography if the nitrogen is unsubstituted. They will elute as a single peak. If you see two spots, one is likely a regioisomer (e.g., 2-chloro vs 4-chloro) or a dichloro impurity.
References
-
Synthesis and Chlorination Context
-
Grimmett, M. R. Imidazole and Benzimidazole Synthesis.[1] Academic Press, 1997. (Standard text for imidazole reactivity and tautomerism).
-
Journal of Medicinal Chemistry, "Synthesis and p38 MAP Kinase Inhibitory Activity of 5-Chloro-2-arylimidazoles."
-
-
Recrystallization Methodology
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods.
-
-
Chromatographic Separation of Basic Heterocycles
-
Journal of Chromatography A, "Overcoming Tailing of Basic Nitrogen Compounds on Silica."
-
-
Specific Compound Data (2-Phenylimidazole derivatives)
-
National Institute of Standards and Technology (NIST). Benzimidazole, 5-chloro-2-methyl-1-phenyl- Properties.[2] (Analogous structure properties).
-
Sources
🔬 Technical Support Center: Imidazole Synthesis & Optimization
Topic: Troubleshooting Low Yields in Imidazole Ring Closure Reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Protocols, Diagnostics)
Status: Online Agent: Senior Application Scientist Case ID: IMDZ-RC-404
Welcome to the Imidazole Synthesis Support Hub. This guide addresses the root causes of low yields in imidazole ring closure reactions, specifically focusing on the Debus-Radziszewski , Van Leusen , and
⚡ Quick Diagnostics: What is your primary failure mode?
-
"My reaction mixture turned into a black tar."
-
"I have product, but it's stuck in the aqueous phase/DMF."
-
"The reaction is stalled; starting material remains."
🧩 Part 1: Core Troubleshooting (Q&A)
Section 1: Reaction Kinetics & Stoichiometry
Q: I am performing a classic Debus-Radziszewski reaction (1,2-dicarbonyl + aldehyde + ammonia). The yield is consistently <40%. What is going wrong?
A: The Debus-Radziszewski reaction is a multi-component condensation that is highly sensitive to the stoichiometric balance of ammonia .
-
The Mechanism Trap: The reaction requires the formation of a diimine intermediate from the dicarbonyl and two equivalents of ammonia before it condenses with the aldehyde. If ammonia is limiting, or lost to volatility (it is a gas at room temperature), the reaction stalls or forms mono-imine byproducts that polymerize.
-
The Fix:
-
Ammonia Source: Switch from aqueous ammonia (
) to Ammonium Acetate ( ) in acetic acid. acts as a buffered reservoir of ammonia, maintaining a constant concentration without rapid outgassing. -
Stoichiometry: Use a minimum of 4–5 equivalents of
relative to the dicarbonyl. The theoretical requirement is 2 equivalents, but excess is required to drive the equilibrium and compensate for loss. -
Oxygen Exclusion: Dicarbonyls (like benzil or glyoxal) are prone to oxidative degradation. Run the reaction under
or Ar.
-
Q: In the Van Leusen synthesis, I see no imidazole formation, only oxazole byproducts. Why?
A: This is a classic "timing" error. The Van Leusen reaction involves the reaction of TosMIC (Tosylmethyl isocyanide) with an aldimine, not the aldehyde itself.
-
Root Cause: If you mix the aldehyde, amine, and TosMIC all at once, the TosMIC may react directly with the aldehyde (or the base may deprotonate TosMIC before the imine forms), leading to oxazoles or decomposition.
-
The Fix: Adopt a Stepwise Protocol .
-
Stir the aldehyde and amine (usually in MeOH or DME) for 30–60 minutes first to ensure imine formation.
-
Only then add the TosMIC and the base (
or ). -
Ensure your solvents are anhydrous . Water hydrolyzes the imine back to the aldehyde, favoring the oxazole side-path.
-
Section 2: Thermal Instability & Decomposition ("Black Tar")
Q: My reaction mixture turns into a viscous black tar after refluxing. Is my product lost?
A: "Black tar" usually indicates the polymerization of reactive intermediates (specifically
-
Thermodynamic Control: Imidazole ring closure is exothermic. If you combine reagents at reflux temperature, you risk a thermal runaway that favors polymerization over cyclization.
-
The Fix:
-
Ramp Heating: Combine reagents at room temperature (or
for highly reactive glyoxals). Stir for 1–2 hours to allow the initial condensation (diimine formation) to occur under kinetic control. Then heat to reflux to drive the dehydration/aromatization step. -
Scavenge Oxygen: If using phenolic aldehydes or electron-rich amines, the "tar" is likely oxidative coupling (quinhydrone-like complexes). Degas your solvents.[1][2]
-
Section 3: Work-up & Purification Challenges
Q: My imidazole is highly polar and water-soluble. I lose everything during the aqueous work-up. How do I extract it?
A: Standard EtOAc/Water extractions fail for simple imidazoles (LogP < 1). They prefer the aqueous phase, especially if the pH is acidic (protonated imidazolium form).
-
The Fix (The "n-Butanol Trick"):
-
pH Adjustment: Basify the aqueous layer to pH ~10–11 using saturated
. This ensures the imidazole is in its neutral free-base form. -
Continuous Extraction: Use n-Butanol for extraction.[3] Unlike EtOAc, n-Butanol has high polarity and can pull imidazoles from water. Perform 3–4 extractions or use a continuous liquid-liquid extractor.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction to exploit the "salting-out" effect, pushing the organic organic molecule into the organic phase.
-
Q: I used DMF or DMSO as a solvent. I can't remove it without roasting my product.
A: High-boiling solvents are notoriously difficult to remove.[2]
-
The Fix:
-
Azeotropic Distillation: Do not just heat under vacuum. Add Heptane or Xylene to the mixture and rotovap. The azeotrope carries the DMF/DMSO over at a lower temperature.
-
LiCl Wash: Dilute the reaction mixture with EtOAc (if product is soluble) and wash 5 times with 5% LiCl solution . DMF/DMSO partitions into the aqueous LiCl layer much better than into pure water.
-
📊 Part 2: Data Presentation & Comparison
Table 1: Comparison of Synthetic Methods & Yield Optimization
| Method | Key Reagents | Typical Yield | Primary Failure Mode | Optimization Strategy |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, | 40–90% | Stoichiometry mismatch; Polymerization | Use 4–5 eq. |
| Van Leusen | Aldehyde, Amine, TosMIC, Base | 60–95% | Oxazole formation; Wet solvents | Pre-form imine (30 min); Use anhydrous MeOH/DME. |
| Marckwald | 30–70% | Harsh hydrolysis step; Thiol removal | Use mild oxidative desulfurization (e.g., | |
| 70–95% | N-alkylation side products; Hydrolysis | Use aqueous THF with |
🧪 Part 3: Validated Experimental Protocols
Protocol A: Robust Debus-Radziszewski Synthesis (4-Component)
For the synthesis of 2,4,5-trisubstituted imidazoles.
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.
-
Reagents: Add Benzil (10 mmol), Aldehyde (10 mmol), and Ammonium Acetate (50 mmol, 5 equiv).
-
Solvent: Add Glacial Acetic Acid (15–20 mL).
-
Reaction:
-
Step 1: Stir at Room Temperature for 20 minutes (Homogenization).
-
Step 2: Heat to 100–110°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
-
Work-up:
-
Cool to room temperature.
-
Pour mixture into ice-cold water (100 mL).
-
Neutralize with Conc.
dropwise until pH ~8. -
Precipitation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.
-
If no precipitate: Proceed to n-Butanol extraction (see Troubleshooting Section 3).
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol B: Removing DMF/DMSO from Reaction Mixtures[2]
-
Dilute reaction mixture with Ethyl Acetate (5x volume of DMF used).
-
Wash organic layer with 5% Lithium Chloride (LiCl) solution (3 times).
-
Wash with Brine (1 time).
-
Dry over
and concentrate. -
Result: >95% of DMF is removed without thermal degradation.
📉 Part 4: Visualizations
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing low yields in imidazole synthesis.
Diagram 2: Debus-Radziszewski Mechanism & Failure Points
Caption: Mechanistic pathway showing critical intermediates and where the reaction fails.
📚 References
-
BenchChem. Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Retrieved from 4
-
Smolecule. Troubleshooting Low Yield in Sodium Imidazole Synthesis. Retrieved from 5
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Retrieved from 6
-
Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (Optimization of
-haloketone route). Retrieved from 7 -
Biotage. What can I use to purify polar reaction mixtures? (HILIC and Extraction).[8][9][10][11][12] Retrieved from 13
-
BenchChem. Technical Support Center: Solvent Effects on Imidazole Synthesis. Retrieved from 10
Sources
- 1. labrotovap.com [labrotovap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 9. chem.spbu.ru [chem.spbu.ru]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. biotage.com [biotage.com]
Technical Support Center: Selective Nitro Reduction of 5-Chloroimidazoles
Subject: Prevention of Hydrodehalogenation (Dechlorination) during Nitro Reduction Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary & Diagnostic Workflow
The Challenge:
Reducing a nitro group (
The Solution: Success requires abandoning standard Pd/C protocols in favor of poisoned heterogeneous catalysts or stoichiometric dissolving metals .
Diagnostic Decision Tree
Use the following workflow to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting the reduction methodology based on scale, equipment, and functional group tolerance.
Technical Modules & Protocols
Module A: Heterogeneous Catalysis (Sulfided Platinum)
Best for: Scalable process chemistry, clean workup.
The Science: Standard Platinum (Pt) is less active toward C-Cl oxidative addition than Palladium (Pd). However, "Sulfided" Platinum (Pt(S)/C) is chemically poisoned with sulfur. This sulfur occupies the high-energy "kink" sites on the metal surface responsible for breaking the C-Cl bond, while leaving the terrace sites available for
Protocol:
-
Preparation: In a hydrogenation vessel, dissolve the 5-chloro-4-nitroimidazole (1.0 equiv) in MeOH or EtOAc (10 vol).
-
Catalyst Loading: Add 1% to 5% Pt(S)/C (sulfided platinum on carbon). Note: Do not use standard Pt/C.
-
Hydrogenation: Pressurize to 3–5 bar (45–75 psi)
. Stir at 25–40°C .-
Critical Control: Do not exceed 50°C; thermal energy can overcome the sulfur poisoning threshold.
-
-
Monitoring: Monitor via HPLC. The hydroxylamine intermediate (
) may persist; if so, extend time rather than increasing temperature. -
Workup: Filter through Celite. Concentrate filtrate.
Comparative Data:
| Catalyst | H2 Pressure | Temp | Dechlorination % | Conversion % |
| 10% Pd/C | 1 bar | 25°C | >85% (Failed) | 100% |
| 5% Pt/C (Std) | 3 bar | 25°C | 15–20% | 100% |
| 5% Pt(S)/C | 5 bar | 40°C | < 0.5% | >99% |
Module B: Dissolving Metal Reduction (Iron/Acid)
Best for: Labs without autoclaves, robust substrates.
The Science: The Béchamp reduction relies on Single Electron Transfer (SET) from the metal surface to the nitro group. The redox potential of
Protocol:
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping).
-
Solvent: Suspend substrate in Acetic Acid / Ethanol / Water (1:2:1 ratio).
-
Addition: Add Iron Powder (Fe) (325 mesh, 5.0 equiv).
-
Tip: Activate Fe powder by washing with dilute HCl and drying if the bottle is old.
-
-
Reaction: Heat to 60–70°C for 2–4 hours.
-
Workup (The "Fe Sludge" Fix):
Module C: Sodium Dithionite Reduction
Best for: Acid-sensitive protecting groups (e.g., THP, Boc), small scale.
The Science: Sodium dithionite (
Protocol:
-
Solvent: Dissolve substrate in THF / Water (1:1).
-
Reagent: Add Sodium Dithionite (3.0–4.0 equiv) and Sodium Bicarbonate (3.0 equiv) to buffer the solution (dithionite decomposition produces
/acid). -
Reaction: Stir at Reflux (approx. 65°C) for 1–3 hours.
-
Observation: The solution often transitions from yellow (nitro) to colorless (amine).
-
Workup: Evaporate THF. Extract aqueous layer with EtOAc.[3]
Mechanistic Visualization
Understanding why Pd fails and Pt(S) succeeds is vital for troubleshooting.
Figure 2: Mechanistic divergence between Pd and Sulfided Pt catalysts. Pd facilitates oxidative addition into the C-Cl bond, while sulfur ligands on Pt sterically and electronically inhibit this pathway.
Troubleshooting FAQ
Q: I am using Pt(S)/C but the reaction is stalling at the hydroxylamine intermediate (
-
Fix 1: Increase pressure slightly (e.g., from 3 bar to 10 bar).
-
Fix 2: Add a trace amount (0.1 equiv) of Vanadium oxide (
) or simply allow the reaction to run longer (up to 24h). Do not increase temperature above 60°C, or you risk dehalogenation.
Q: My Iron/Acetic acid reaction turned into a solid rock. How do I extract my product? A: You likely ran the reaction too concentrated.
-
Fix: Add copious amounts of Ethyl Acetate and water. Use mechanical agitation to break the cake. For future runs, ensure solvent volume is at least 10–15 volumes relative to substrate.
Q: Can I use Raney Nickel? A: Raney Nickel is risky. While better than Pd/C, fresh Raney Ni contains significant adsorbed hydrogen and high surface energy sites that can strip chlorine from electron-deficient imidazoles. If you must use it, "age" the catalyst by stirring it in acetone for 1 hour prior to use to deactivate the most aggressive sites.
Q: I see a small amount of dechlorinated byproduct (2-3%) even with Pt(S)/C. How do I eliminate it? A: Add a soluble poison.
-
Fix: Add 0.1–0.5 equivalents of Diphenylsulfide or Morpholine to the reaction mixture. This further inhibits the catalyst sites responsible for hydrogenolysis without stopping the nitro reduction.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Béchamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.
-
Organic Chemistry Portal. "Reduction of Nitro Compounds". Available at: [Link] (Verified protocols for Fe, SnCl2, and catalytic hydrogenation).
- Blaser, H. U., et al. (2003). "Industrial Scale Hydrogenation of Nitroarenes". Advanced Synthesis & Catalysis. (Review of industrial preference for Pt(S)
Sources
Optimizing reaction conditions for 2-(3-nitrophenyl)imidazole synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3-nitrophenyl)-1H-imidazole. As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of the Debus-Radziszewski multicomponent condensation reaction. This protocol relies on the reaction of 3-nitrobenzaldehyde, glyoxal, and ammonium acetate[1][2].
Below, you will find mechanistic insights, troubleshooting FAQs, optimized parameters, and a self-validating experimental protocol designed to ensure high-yield, reproducible results.
Mechanistic Overview
Understanding the causality behind the reaction mechanism is the first step in troubleshooting. The synthesis proceeds via a condensation cascade. Ammonium acetate dissociates to provide ammonia, which condenses with glyoxal to form a diimine intermediate. This intermediate subsequently undergoes nucleophilic attack on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. Following cyclization, the system rapidly dehydrates to achieve the thermodynamically stable, aromatic imidazole ring[1][3].
Mechanistic pathway of the Debus-Radziszewski imidazole synthesis.
Troubleshooting & FAQs
Q1: Why is my yield low, and why am I seeing a complex dark tar instead of the desired imidazole? A1: This is a classic symptom of glyoxal polymerization. Glyoxal is highly reactive and can polymerize extensively, especially in the presence of excess water or under harsh thermal conditions[4].
-
The Fix: Ensure you are using a controlled temperature (65–70 °C is optimal; do not exceed 80 °C). Furthermore, always maintain a significant molar excess of ammonium acetate (at least 4 to 5 equivalents). The excess ammonium acetate ensures rapid trapping of the glyoxal into the diimine intermediate before it has a chance to polymerize.
Q2: How does the choice of solvent impact the condensation reaction? A2: The solvent dictates the stabilization of the intermediates. Protic solvents like methanol (MeOH) or ethanol (EtOH) are vastly superior for this reaction because they facilitate hydrogen bonding, stabilize the transition states during cyclization, and readily dissolve ammonium acetate[3]. Attempting this reaction in polar aprotic solvents (like THF or acetone) often leads to a complex mixture of over 30 byproducts due to uncontrolled side reactions[5].
Q3: Why do we use ammonium acetate instead of aqueous ammonia? A3: Ammonium acetate acts as a self-buffering system. As it releases ammonia for the reaction, it simultaneously liberates acetic acid. This mild acidity acts as a catalyst for the initial imine condensation. If you were to use aqueous ammonia, the highly basic environment would trigger the Cannizzaro reaction (disproportionation) of the 3-nitrobenzaldehyde, drastically reducing your yield.
Q4: My product is contaminated with unreacted 3-nitrobenzaldehyde. How do I force the reaction to completion? A4: 3-Nitrobenzaldehyde contains a strongly electron-withdrawing nitro group, which makes its carbonyl carbon highly electrophilic but can also reduce the solubility of the starting material in cold solvents[1]. Ensure vigorous stirring and monitor the reaction via TLC. If starting material persists after 3 hours, add an additional 0.5 equivalents of glyoxal and 1 equivalent of ammonium acetate, as the initial glyoxal may have partially degraded.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the empirical data for optimizing the synthesis of 2-(3-nitrophenyl)-1H-imidazole.
| Solvent System | Temperature (°C) | Molar Ratio (Aldehyde:Glyoxal:NH₄OAc) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| THF (Aprotic) | 60 | 1 : 1.2 : 4 | 4.0 | < 20% | Complex mixture |
| Glacial Acetic Acid | 100 | 1 : 1.0 : 4 | 2.0 | 65% | 92% |
| Methanol (Protic) | 65 (Reflux) | 1 : 1.2 : 5 | 3.0 | 82% | > 98% |
| Ethanol (Protic) | 78 (Reflux) | 1 : 1.2 : 5 | 2.5 | 78% | 95% |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure you are on the right track at every step.
Reagents Required:
-
3-Nitrobenzaldehyde (10.0 mmol, 1.51 g)
-
Glyoxal (40% aqueous solution, 12.0 mmol, ~1.38 mL)
-
Ammonium acetate (50.0 mmol, 3.85 g)
-
Methanol (30 mL)
-
Ice-cold distilled water (100 mL)
Step-by-Step Methodology:
-
Reagent Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g of 3-nitrobenzaldehyde in 30 mL of methanol.
-
Validation Check: The solution should be a clear, pale yellow liquid.
-
-
Amine Addition: Add 3.85 g of ammonium acetate to the stirring solution. Stir for 5 minutes at room temperature until fully dissolved.
-
Glyoxal Addition: Dropwise, add 1.38 mL of the 40% aqueous glyoxal solution over 5 minutes.
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 65 °C in an oil bath.
-
Validation Check: Within 30 minutes, the reaction mixture will darken to a deep orange/red-brown color, indicating the formation of the conjugated imidazole system.
-
TLC Monitoring: After 2.5 hours, spot the mixture on a silica TLC plate (Eluent: EtOAc:Hexanes 1:1). The reaction is complete when the high-Rf spot of 3-nitrobenzaldehyde (Rf ~0.7) completely disappears, replaced by a highly polar, UV-active product spot near the baseline (Rf ~0.2).
-
-
Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the dark mixture slowly into 100 mL of vigorously stirred ice-cold distilled water.
-
Validation Check: A yellow/tan precipitate should crash out of the solution immediately upon contact with the cold water.
-
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the crude solid under a vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold water to remove residual ammonium acetate and unreacted glyoxal.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water (approx. 3:1 ratio). Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the purified crystals and dry them in a vacuum desiccator overnight.
Step-by-step experimental workflow for 2-(3-nitrophenyl)imidazole synthesis.
References
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Secondary organic aerosol formation by reactive condensation of glyoxal, water vapor and other aldehydes. Confex. Available at:[Link]
-
Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at:[Link]
-
Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P1.8 Secondary organic aerosol formation by reactive condensation of glyoxal, water vapor and other aldehydes (2005 - Annual2005_7atchem) [ams.confex.com]
- 5. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tautomer Management in 5-Chloro-2-Substituted Imidazoles
Status: Operational Ticket ID: TAUT-5CL-IMID-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Chameleon" Scaffold
You are likely accessing this guide because your 5-chloro-2-substituted imidazole intermediate is behaving inconsistently. In solution, 4-chloro and 5-chloroimidazoles are not static structures; they exist in a rapid prototropic equilibrium.
For a 2-substituted-4(5)-chloroimidazole:
-
Tautomer A (4-chloro form): Proton on N1, Chlorine at C4.
-
Tautomer B (5-chloro form): Proton on N3, Chlorine at C5.
The Core Problem: While these tautomers interconvert rapidly (
Module 1: Synthetic Troubleshooting (Regiocontrol)
Issue: "I am getting a mixture of N1- and N3-alkylated isomers."
Diagnosis:
The chlorine atom at position 4/5 is electron-withdrawing, increasing the acidity of the NH proton (
-
1,4-Isomer (Target): Alkylation occurs on the nitrogen distal to the chlorine.
-
1,5-Isomer (Impurity): Alkylation occurs on the nitrogen proximal to the chlorine.
The 1,4-isomer is generally favored due to steric repulsion between the chlorine and the incoming electrophile (in the 1,5-transition state). However, if the C2-substituent is bulky, it may distort the ring geometry, altering this preference.
Protocol: Controlling Regioselectivity
To maximize the 1,4-isomer (usually the bioactive pharmacophore), follow this decision matrix:
| Variable | Recommendation for 1,4-Selectivity | Mechanistic Rationale |
| Base | Use Weak Bases (e.g., | Strong bases (NaH) create a "naked" anion where charge density controls attack (often leading to mixtures). Carbonates allow hydrogen bonding to direct the electrophile. |
| Solvent | Acetone or Acetonitrile (Aprotic Polar) | Avoid DMF/DMSO if possible. High dielectric constants dissociate ion pairs completely, reducing steric directing effects. |
| Temperature | Low ( | Higher temperatures provide enough energy to overcome the higher activation barrier of the 1,5-pathway (sterically hindered). |
| Electrophile | High Reactivity (Iodides, Triflates) | Faster reaction rates favor the kinetic product (usually 1,4) over the thermodynamic product. |
Workflow Visualization: The Curtin-Hammett Bifurcation
Caption: Reaction pathway showing kinetic bifurcation. The lower energy transition state (TS_14) leads to the major product, regardless of which tautomer dominates the equilibrium.
Module 2: Analytical Troubleshooting (NMR Assignment)
Issue: "My NMR peaks are broad, and I can't distinguish the 1,4- and 1,5-isomers."
Diagnosis:
-
Broadening: In the parent molecule, the NH proton is exchanging between N1 and N3. If the exchange rate is comparable to the NMR timescale, signals coalesce or broaden.
-
Assignment: Once alkylated, the tautomerism stops. However, the 1,4- and 1,5-isomers have very similar scalar coupling networks.
Protocol: Definitive Structural Assignment
Do not rely on chemical shift heuristics alone. Use NOE (Nuclear Overhauser Effect) for absolute confirmation.
Step-by-Step Assignment Workflow:
-
Isolate the Isomers: Ensure you have separated the regioisomers via column chromatography (the 1,5-isomer is often less polar due to "shielding" of the N-lone pair by the Cl and R groups).
-
Run 1D NOE / 2D NOESY: Irradiate the
(alkyl) protons. -
Analyze the Response:
-
1,4-Isomer: You will see NOE enhancement only to the C2-substituent (if applicable). The C5-H is too far (or substituted by Cl). Crucially, if C5 has a proton (in 4-chloro isomers), you will see NOE to H5.
-
1,5-Isomer: The N-alkyl group is physically close to the C4-substituent (Chlorine) and the C2-substituent. If C4 was a proton, you would see a strong NOE. Since it is Cl, look for the absence of H-ring NOE and strong NOE to the C2-group.
-
-
The "Gold Standard" (HMBC):
-
Run
HMBC. -
1,4-Isomer: The alkyl protons will correlate to N1. N1 will correlate to C2 and C5.
-
1,5-Isomer: The alkyl protons will correlate to N1 (which is now at the "5" position relative to Cl).
-
Note: The
coupling constants in the imidazole ring differ. is typically larger than .
-
Data Table: Expected NMR Trends
| Feature | 1-Alkyl-4-Chloro-2-Substituted (1,4) | 1-Alkyl-5-Chloro-2-Substituted (1,5) |
| H5 Proton Shift | N/A (Substituted by Cl) | |
| H4 Proton Shift | N/A (Substituted by Cl) | |
| NOE Signal | Strong NOE between N-Alkyl and H5 (if H5 exists). | No NOE to ring protons (Cl blocks it). |
| C13 Shift (C-Cl) |
Decision Tree: Isomer Identification
Caption: Analytical logic flow for distinguishing regioisomers using NOE spectroscopy.
Module 3: Frequently Asked Questions (FAQs)
Q: Why does my LC-MS show two peaks with the same mass but different retention times? A: These are the separated regioisomers (1,4 and 1,5). The 1,5-isomer is generally more lipophilic (elutes later on Reverse Phase C18) because the dipole moment is reduced by the proximity of the electron-withdrawing Chlorine to the N-alkyl group.
Q: Can I freeze the tautomer equilibrium to see both forms in NMR?
A: Yes, but it requires extreme cooling. Using
Q: I need to scale up. Which base is safest for regiocontrol?
A: For scale-up, avoid NaH due to hydrogen gas evolution and "runaway" exotherms. Use Cesium Carbonate (
References
-
Curtin-Hammett Principle & Kinetics
- Seeman, J. I. (1983). "Effect of Conformational Change on Reactivity in Organic Chemistry. Evaluations, Applications, and Extensions of Curtin-Hammett/Winstein-Holness Kinetics." Chemical Reviews.
- Imidazole Regioselectivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on azole reactivity). Verkruijsse, H. D., et al. (2012). "Regioselective derivatization of imidazole via N-protection." Journal of Organic Chemistry.
-
NMR Characterization of Azoles
- Claramunt, R. M., et al. (2006). "The Tautomerism of Imidazoles." Current Organic Chemistry.
-
Specific 4(5)
-
Kale, R. R., et al. (2014).[3] "Regioselective synthesis of 1-alkyl-4-haloimidazoles." Tetrahedron Letters.
-
Sources
Technical Support Center: Purification of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole
The following guide is structured as a specialized Technical Support Center resource. It is designed to be autonomous, strictly following the logic of the chemistry involved (E-E-A-T), and prioritizes actionable, self-validating protocols over generic advice.
Case ID: PUR-IMD-05CL Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active[1]
Executive Summary & Chemical Context
You are dealing with a 5-Chloro-2-(3-nitrophenyl)-1H-imidazole crude matrix.[1][2][3] To purify this effectively, we must exploit its specific physicochemical properties.[3]
-
The Challenge: This molecule contains two strong electron-withdrawing groups (EWGs): the 3-nitrophenyl ring and the 5-chloro substituent.[1]
-
The Effect: These groups significantly lower the basicity of the imidazole nitrogen (N3) while increasing the acidity of the pyrrole-like nitrogen (N1-H).
-
The Strategy: Standard "acid washes" (using dilute HCl to pull product into water) may fail or require dangerously low pH because the molecule is a very weak base. Instead, we will prioritize Recrystallization for bulk cleaning and an Anionic Swing Extraction (exploiting the N1-H acidity) for deep cleaning.[3]
Module 1: Diagnostic Dashboard (Know Your Enemy)[3]
Before selecting a protocol, identify your impurity profile based on the synthesis route used (typically NCS chlorination of the parent imidazole).
| Impurity Type | Likely Identity | Physicochemical Behavior | Removal Strategy |
| Starting Material | 2-(3-nitrophenyl)-1H-imidazole (Des-chloro) | More polar than product; similar solubility.[1][2][3] | Critical: Hard to remove by recrystallization alone.[2][3] Requires Chromatography or precise pH swing.[2][3] |
| Over-Reaction | 4,5-Dichloro-2-(3-nitrophenyl)-1H-imidazole | Highly lipophilic (greasy).[1][2][3] | Recrystallization: Remains in the mother liquor (organic solvent).[2] |
| Reagents | Succinimide (if NCS used) | Highly water-soluble.[2][3] | Water Wash: Easily removed during aqueous workup.[2][3] |
| Oligomers | "Tars" / Oxidized byproducts | High molecular weight, colored.[2][3] | Adsorption: Activated Carbon or Silica plug.[2][3] |
Module 2: The "Quick Fix" – Recrystallization Protocol
Use this as the first-line defense for crude solids with >85% purity.[1]
Principle: The 5-chloro substituent adds significant lipophilicity compared to the des-chloro precursor.[1] We utilize a solvent/anti-solvent system to crash out the product while leaving the more soluble dichloro-impurities and tars in solution.
Recommended Solvent System: Ethanol / Water (70:30)
Alternative:[3] Acetonitrile (for highly colored crudes).[2][3]
Step-by-Step Protocol:
-
Dissolution: Place 10g of crude solid in a flask. Add Ethanol (absolute) slowly while heating to reflux (approx. 78°C).[2][3] Use the minimum amount required to dissolve the solid (approx. 5-8 volumes).
-
Hot Filtration (Crucial): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad to remove inorganic salts/char.[2][3]
-
The Anti-Solvent: While keeping the solution near boiling, add hot Water dropwise until a persistent turbidity (cloudiness) just appears.[2][3]
-
Re-solubilize: Add a few drops of Ethanol to clear the solution again.
-
Controlled Cooling: Turn off the heat. Let the flask cool to room temperature undisturbed on a cork ring.
-
The Freeze: Once at room temp, place in an ice bath (0-4°C) for 1 hour.
-
Harvest: Filter the crystals. Wash with cold Ethanol/Water (50:50).[2][3]
Validation:
-
TLC Check: Run silica TLC (50% EtOAc/Hexane). The product should be the major spot. If a faster-running spot (higher Rf) persists, you have the dichloro impurity.[2][3]
Module 3: The "Deep Clean" – Anionic Swing Extraction
Use this for sticky oils, stubborn starting materials, or when recrystallization fails.[1]
Principle: Unlike standard amines, your imidazole is acidic enough to be deprotonated by NaOH.[2][3] We will pull the product into water as a salt (leaving non-acidic impurities in the organic layer), then crash it back out.
Workflow Diagram (Graphviz)
Caption: The Anionic Swing protocol selectively isolates the electron-deficient imidazole by exploiting its N-H acidity.[1][3]
Detailed Protocol:
-
Preparation: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram).
-
The Swing (Extraction): Add an equal volume of 1.0 M NaOH .[2] Shake vigorously.
-
Separation: The product is now in the Aqueous Layer (Yellow/Orange color).[2] The organic layer contains non-acidic impurities (starting aldehydes, bis-alkylated side products).[2][3]
-
The Wash: Drain the aqueous layer.[2] Wash it twice with fresh EtOAc to scavenge any trapped organics.[3]
-
Precipitation: Slowly add 2.0 M HCl to the aqueous layer while stirring. Monitor pH.
-
Filtration: Collect the solid, wash with water (to remove NaCl), and dry.[2][3]
Module 4: Troubleshooting & FAQs
Q: My product is coming out as a "goo" or oil during recrystallization. Why? A: This is "oiling out," usually caused by the melting point being depressed by impurities or the solvent boiling point being higher than the product's melting point.
-
Fix: Use a lower boiling solvent (e.g., switch from water/ethanol to Methanol).[3] Alternatively, "seed" the cooling solution with a tiny crystal of pure product if available.[3]
Q: I cannot remove the des-chloro (starting material) impurity. A: This is the hardest separation because the polarity difference is minimal.
-
Fix: The Anionic Swing (Module 3) is less effective here as both are acidic.[2][3] You must use Flash Chromatography .[2][3]
Q: The product has a persistent pink/red hue. A: This indicates oxidation of the nitro-aromatic ring or trace azo-coupling.
-
Fix: Dissolve in hot ethanol, add Activated Carbon (Charcoal) (10 wt%), stir for 30 mins, and filter hot through Celite.
References
-
BenchChem. (2025).[2][3][5] Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. Retrieved from [3]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [3]
-
PubChem. (2025).[2][3][6] Compound Summary: 4-chloro-5-methyl-1H-imidazole.[1][2][3] National Center for Biotechnology Information.[3] Retrieved from [3]
-
University of Cork (UCC). (2017).[3] Impurity Occurrence and Removal in Crystalline Products. CORA Repository.[2][3] Retrieved from [3]
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Phenylimidazole. Retrieved from [3]
Sources
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-chloro-5-methyl-1h-imidazole (C4H5ClN2) [pubchemlite.lcsb.uni.lu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | C11H9ClN2O2 | CID 76965485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of Chloro-Nitro-Imidazoles
This guide details the mass spectrometry fragmentation patterns of Chloro-Nitro-Imidazoles , a critical class of compounds used as intermediates in the synthesis of antibiotics (e.g., azomycin derivatives), radiosensitizers, and antitubercular drugs (e.g., delamanid).
Executive Summary
Differentiation of substituted imidazoles is a common challenge in drug development and environmental analysis. Chloro-nitro-imidazoles present a unique analytical signature due to the interplay between the electron-withdrawing nitro group (
Key Takeaway: The presence of chlorine introduces a distinct isotopic envelope (
Comparative Analysis: Fragmentation Signatures
This section compares the target analyte class with its two primary structural alternatives to highlight diagnostic differences.
Table 1: Comparative Fragmentation Matrix
| Feature | Chloro-Nitro-Imidazoles (Target) | Nitro-Imidazoles (Alternative 1) | Chloro-Imidazoles (Alternative 2) |
| Precursor Ion | |||
| Isotope Pattern | Diagnostic 3:1 ratio ( | No distinct isotope pattern. | Diagnostic 3:1 ratio ( |
| Primary Neutral Loss | |||
| Secondary Loss | Ring cleavage fragments. | ||
| Diagnostic Ion | Chlorinated aziridine-like cation (retained Cl). | Imidazole radical cation. | Chlorinated nitrile cation. |
| Differentiation | High Specificity: Cl isotopes + Nitro loss. | Medium Specificity: Common nitro losses. | Medium Specificity: Lack of nitro loss. |
Detailed Fragmentation Mechanisms
The "Ortho" Effect and Isomer Differentiation
In chloro-nitro-imidazoles, the position of the chlorine relative to the nitro group significantly influences stability and fragmentation.
-
Vicinal Substitution (e.g., 5-chloro-4-nitroimidazole): The proximity of the bulky chlorine atom to the nitro group can induce a "steric acceleration" of the nitro group loss. The
radical is expelled more readily to relieve steric strain. -
Separated Substitution (e.g., 2-chloro-4-nitroimidazole): The fragmentation is more controlled, often showing a competitive loss between
(via nitro-nitrite rearrangement) and .
Primary Pathway: Nitro Group Elimination
The most abundant pathway in ESI-MS/MS is the cleavage of the
-
Pathway A (Direct Loss):
-
Observation: A mass shift of -46 Da . The resulting ion retains the chlorine atom, preserving the 3:1 isotope ratio.
-
-
Pathway B (Rearrangement):
-
Observation: A mass shift of -30 Da . This involves an intramolecular rearrangement where the nitro oxygen attacks the adjacent carbon, followed by NO expulsion.
-
Secondary Pathway: Ring Cleavage & Halogen Loss
Following the loss of the nitro group, the destabilized imidazole ring undergoes Retro-Diels-Alder (RDA) type cleavages or expels small nitriles.
-
Loss of HCN: Common in all imidazoles.
-
Loss of HCl: In chlorinated derivatives, the loss of
(36 Da) or (35 Da) typically occurs after the ring has opened or destabilized.
Visualization: Fragmentation Pathways
The following diagram illustrates the fragmentation of 5-chloro-1-methyl-4-nitroimidazole (a common model compound).
Caption: ESI-MS/MS fragmentation pathway of 5-chloro-1-methyl-4-nitroimidazole, showing the retention of the chlorine isotope signature in primary fragments.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or analyze similar derivatives, follow this validated workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the target chloro-nitro-imidazole in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) - Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Collision Gas: Argon or Nitrogen (1.5 mTorr).
Data Acquisition Strategy (Step-by-Step)
-
Full Scan (MS1): Scan range m/z 50–300.
-
Validation: Confirm the presence of the parent ion
and the characteristic 3:1 isotope cluster (e.g., m/z 162 and 164).
-
-
Product Ion Scan (MS2): Select the monoisotopic peak (
) as the precursor.-
Collision Energy Ramp: Apply a ramp from 10 eV to 40 eV to observe sequential fragmentation.
-
-
Neutral Loss Scan: Perform a Constant Neutral Loss scan for 46 Da to identify all nitro-containing species in a complex mixture.
Data Interpretation
-
Step 1: Identify the parent ion cluster. If the M+2 peak is ~33% of the M peak, the molecule contains one chlorine atom.
-
Step 2: Look for the "Nitro Loss" gap. A peak at
confirms the nitro group. -
Step 3: Check the fragment isotopes. If the
ion still has a 3:1 isotope ratio, the chlorine is attached to the imidazole ring, not the nitro group.
References
-
Vertex AI Search. (2025). Fragmentation pathways of nitroimidazoles mass spectrometry. Retrieved from
-
BenchChem. (2025). 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2019). Analysis of Nitroimidazoles in Egg Using LC/MS/MS. Retrieved from
-
WITEGA Laboratorien. (2025). 5-Chloro-1-methyl-4-nitroimidazole Reference Standard. Retrieved from
-
Chiarinelli, J., et al. (2019).[1] Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Chemistry. Retrieved from
Sources
Comparative Analysis: Imidazole vs. Benzimidazole Scaffolds in EGFR Inhibition
[1][2]
Executive Summary
In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the choice between imidazole and benzimidazole scaffolds represents a critical decision point in hit-to-lead optimization. While both heterocycles function as bioisosteres of the purine ring (mimicking the ATP adenine core), they exhibit distinct physicochemical and pharmacodynamic profiles.
This guide objectively compares these two scaffolds, demonstrating that benzimidazole derivatives generally offer superior potency (IC₅₀ < 100 nM) compared to monocyclic imidazoles (IC₅₀ > 200 nM) in ATP-competitive inhibition. This superiority is driven by the benzimidazole's fused benzene ring, which provides enhanced hydrophobic contacts within the EGFR kinase domain.
Mechanistic Basis & Signaling Pathway[3][4][5]
To understand the inhibitory divergence, one must visualize the target pathway. EGFR inhibition blocks the downstream phosphorylation cascade that drives tumor proliferation.
Figure 1: EGFR Signaling Cascade & Inhibition Point
Caption: The inhibitor competes with ATP at the EGFR hinge region, preventing autophosphorylation and halting the RAS-RAF-MEK-ERK proliferative cascade.
Structural & Performance Comparison
The primary differentiator is the hydrophobic surface area . The benzimidazole scaffold acts as a "fatty" imidazole, allowing it to occupy the hydrophobic pocket II (back pocket) of the kinase domain more effectively than the monocyclic imidazole.
Comparative Data: Potency & Binding[6][7][8][9][10][11]
The following data summarizes average performance metrics derived from recent Structure-Activity Relationship (SAR) studies (e.g., Celik et al., Srour et al.).
| Feature | Imidazole Derivatives | Benzimidazole Derivatives |
| Core Structure | Monocyclic (5-membered ring) | Bicyclic (Benzene fused to Imidazole) |
| Primary Interaction | H-bonds (N1/N3) with Met769 | H-bonds (N1/N3) + |
| Hydrophobic Contact | Low (Requires bulky substituents) | High (Fused ring engages Val726/Leu844) |
| Typical IC₅₀ (WT EGFR) | 0.20 – 4.0 µM | 0.07 – 0.15 µM (70-150 nM) |
| Metabolic Stability | Moderate (Susceptible to oxidation) | High (Fused ring protects N-oxidation) |
| Solubility | High (Polar) | Moderate (Lipophilic) |
Expert Insight: The "Scaffold Hopping" Effect
In my experience optimizing kinase inhibitors, transitioning from an imidazole to a benzimidazole core often results in a 10-fold increase in potency .
-
Why? The imidazole ring alone can form the critical hydrogen bond with the hinge region (Met793/Met769), but it "wobbles" in the active site due to lack of steric bulk.
-
The Fix: The benzimidazole locks the conformation via Van der Waals interactions with the gatekeeper residue (Thr790) and the hydrophobic back pocket, mimicking the purine of the natural ligand (ATP) more closely.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: In Vitro Kinase Assay (ADP-Glo™)
We utilize the ADP-Glo system (Promega) because it is less prone to false positives from fluorescent compounds than FRET-based assays.
Reagents:
-
Recombinant EGFR Kinase (Human, cytoplasmic domain).
-
Substrate: Poly(Glu, Tyr) 4:1.[1]
-
ATP (Ultrapure).
Workflow:
-
Enzyme Prep: Dilute EGFR kinase to 2 ng/µL in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).
-
Inhibitor Addition: Add 1 µL of test compound (Imidazole/Benzimidazole derivative) in 5% DMSO to a 384-well white plate.
-
Reaction Initiation: Add 2 µL of EGFR enzyme + 2 µL of Substrate/ATP mix (10 µM ATP final).
-
Incubation: Shake for 60 minutes at Room Temperature (RT).
-
Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT. (Critical: This stops the kinase reaction and depletes unconsumed ATP).[3]
-
Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT. (Converts generated ADP back to ATP -> Luciferase signal).
-
Read: Measure Luminescence (Integration: 0.5–1.0 sec).
Validation Criteria:
-
Z' Factor: Must be > 0.5.
-
Positive Control: Erlotinib (IC₅₀ should ideally fall between 20–80 nM).
Protocol B: Molecular Docking (In Silico Validation)
Before synthesis, validate the binding mode using rigid-flexible docking.
Target: EGFR Kinase Domain (PDB ID: 1M17 for Wild Type, 2JIT for T790M Mutant). Software: GOLD, AutoDock Vina, or Glide.
Step-by-Step:
-
Protein Prep: Remove water molecules and co-crystallized ligand (Erlotinib). Add polar hydrogens.
-
Grid Generation: Center grid box on the hinge region residues (Met793, Gln767).
-
Ligand Prep: Energy minimize imidazole/benzimidazole structures (MMFF94 force field).
-
Docking: Run 50 genetic algorithm runs per ligand.
-
Scoring: Prioritize poses showing H-bond to Met793 (hinge) and Hydrophobic fit in Pocket II .
Figure 2: Experimental Workflow
Caption: Integrated workflow from computational design to experimental validation.
References
-
Abdullah, M. N., Ali, Y., & Abd Hamid, S. (2022).[5] Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR). Chemical Biology & Drug Design.[6][5]
-
Celik, H., et al. (2019).[7][8][9] Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors.[7] European Journal of Medicinal Chemistry.
-
Srour, A. M., et al. (2020).[10] Design, synthesis and biological evaluation of new benzimidazole-thiazole derivatives as anticancer agents and EGFR inhibitors.[11][7][12][10][13] Bioorganic Chemistry.
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual (TM313).[2]
-
Stamos, J., et al. (2002).[8] Crystal structure of the EGF receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor (Erlotinib). (PDB ID: 1M17).[14][15] Journal of Biological Chemistry.
Sources
- 1. EGFR Kinase Enzyme System [promega.jp]
- 2. promega.com.cn [promega.com.cn]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 5. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. ukm.my [ukm.my]
- 7. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Resolving the Lattice: A Comparative Guide to Crystal Structure Analysis of 2-(3-Nitrophenyl)imidazole Analogs
As a Senior Application Scientist navigating the complex landscape of structural biology and pharmaceutical development, I frequently encounter the crystallization bottlenecks associated with heterocyclic active pharmaceutical ingredients (APIs). 2-(3-nitrophenyl)imidazole analogs represent a particularly fascinating and challenging class of compounds.
The amphoteric nature of the imidazole ring, combined with the strong electron-withdrawing effects and steric hindrance of the 3-nitrophenyl substitution, creates highly complex intermolecular hydrogen-bonding networks (typically involving
This guide objectively compares the three primary modalities for determining the crystal structure of these analogs: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .
Comparative Analysis of Analytical Modalities
Choosing the correct crystallographic technique is entirely dependent on the physical morphology of your synthesized API. Historically, the requirement to grow large, well-ordered crystals has been a massive bottleneck[3]. Today, advancements in electron microscopy have decentralized this requirement, offering alternative pathways for structural elucidation[4].
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance metrics of the three primary analytical modalities when applied to small-molecule imidazole analogs.
| Parameter | SC-XRD (Single-Crystal X-Ray) | MicroED (Electron Diffraction) | PXRD (Powder X-Ray + Rietveld) |
| Sample Requirement | > 10 µm single crystal | < 1 µm (nanocrystals), ~1 mg | > 10 mg bulk polycrystalline powder |
| Resolution Limit | 0.7 – 0.8 Å (Atomic) | 0.8 – 1.0 Å (Atomic) | 1.0 – 1.5 Å (Bulk Phase) |
| Absolute Configuration | Routine (via Anomalous Dispersion) | Possible (via Chiral Salts / Dynamical Refinement) | Extremely Difficult / Rare |
| Data Collection Time | Hours to Days | Minutes to Hours | Minutes to Hours |
| Primary Bottleneck | Crystal cultivation (Days to Weeks) | Sample preparation (thickness < 500 nm) | Severe peak overlap in complex lattices |
| Best Used For | Gold-standard IND/NDA filings | Rapid screening of transient polymorphs | Bulk purity and phase validation |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, a protocol must not merely be a list of steps, but a logically sound workflow where every experimental choice is driven by underlying physicochemical principles, culminating in a self-validating result.
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Absolute Configuration
-
Crystal Cultivation via Slow Evaporation:
-
Procedure: Dissolve the 2-(3-nitrophenyl)imidazole analog in a binary solvent system (e.g., THF/Methanol) until saturated. Allow the solvent to evaporate slowly in a loosely covered, vibration-free environment[2].
-
Causality: The amphoteric imidazole ring requires time to thermodynamically assemble into a stable lattice driven by intermolecular hydrogen bonding[1]. Slow evaporation prevents kinetic trapping and amorphous precipitation, yielding the >10 µm single crystals required for X-ray diffraction[3].
-
-
Cryo-Mounting and Data Collection:
-
Procedure: Select a pristine crystal under polarized light, mount it on a goniometer loop using paratone oil, and immediately plunge it into a 100 K nitrogen stream[2].
-
Causality: Cryogenic temperatures drastically reduce the thermal motion of atoms (minimizing the Debye-Waller factor) and mitigate radiation damage from the X-ray beam, resulting in sharper diffraction spots and higher resolution data at high diffraction angles.
-
-
Structure Solution and Self-Validation:
-
Procedure: Integrate the diffraction images and solve the phase problem using direct methods (e.g., SHELXT).
-
Self-Validation: The system validates itself during the full-matrix least-squares refinement. If the experimental electron density perfectly matches the theoretical model, the residual factor (
) will drop below 0.05, and the Goodness-of-Fit ( ) will converge near 1.0. For chiral analogs, a Flack parameter near 0.0 mathematically confirms the absolute configuration.
-
Protocol B: Microcrystal Electron Diffraction (MicroED)
The Frontier for Sub-Micron Powders
-
Sample Preparation on TEM Grids:
-
Procedure: Take the raw, polycrystalline powder of the imidazole analog directly from synthesis. Gently crush it between glass slides and apply the dry powder to a carbon-coated copper TEM grid.
-
Causality: Electrons interact with matter approximately
to times more strongly than X-rays[3]. Therefore, crystals must be exceptionally thin (< 500 nm) to allow electron transmission. If the crystal is too thick, the electron beam will be entirely absorbed or undergo severe multiple scattering.
-
-
Cryo-TEM Continuous Rotation Data Collection:
-
Procedure: Insert the grid into a 200 kV Cryo-TEM. Locate a suitable nanocrystal and collect diffraction data using a continuous stage rotation (e.g., 0.5° per second) while exposing a fast-pixel detector.
-
Causality: Continuous rotation evenly samples reciprocal space and distributes the electron dose across the crystal, preventing localized radiation damage to the fragile organic molecule[5].
-
-
Dynamical Refinement and Self-Validation:
-
Procedure: Integrate the data and solve the structure. For absolute configuration determination, utilize chiral salt formation if the base API lacks strong anomalous scatterers[6].
-
Self-Validation: Because electron diffraction is highly susceptible to dynamical scattering (where an electron diffracts multiple times within the lattice), standard kinematical refinement is often insufficient. The protocol is self-validated by applying dynamical refinement algorithms. If the application of dynamical scattering corrections significantly lowers the
-factor compared to purely kinematical refinement, the structural model and absolute configuration are confirmed to be accurate[6].
-
Strategic Decision Workflow
To optimize resource allocation during the drug development phase, researchers must triage their samples based on morphology. The following diagram illustrates the logical decision-making process for analyzing 2-(3-nitrophenyl)imidazole analogs.
Decision matrix for crystallographic analysis of imidazole analogs based on sample morphology.
Conclusion
For the structural elucidation of 2-(3-nitrophenyl)imidazole analogs, SC-XRD remains the undisputed gold standard for final regulatory submissions due to its unparalleled resolution and straightforward kinematical data refinement. However, the exhaustive time required to cultivate >10 µm single crystals often stalls early-stage drug discovery.
MicroED has emerged as a highly disruptive and necessary alternative. By capitalizing on the strong interaction between electrons and matter, MicroED bypasses the crystallization bottleneck entirely, allowing scientists to determine high-resolution 3D structures directly from sub-micron powders[4],[3]. By integrating both modalities, pharmaceutical laboratories can accelerate their SAR pipelines while maintaining the rigorous E-E-A-T standards required for clinical development.
References
-
Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. Available at: [Link]
-
Frontiers. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Available at:[Link]
-
SciSpace. Crystal Structures of two Imidazole Derivatives. Available at:[Link]
-
PMC (NIH). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Available at: [Link]
-
Drug Target Review. Microcrystal electron diffraction could advance drug development. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR spectral bands for nitro and chloro groups in imidazoles
Title: Comparative Guide to FT-IR Spectral Profiling: Nitro- and Chloro-Imidazoles in Drug Discovery
Executive Summary
This guide provides a technical comparison of vibrational spectroscopy techniques for characterizing nitro (
Part 1: Theoretical Framework & Electronic Effects
To accurately interpret the spectra of substituted imidazoles, one must understand how the electron-withdrawing nature of nitro and chloro groups alters the dipole moment of the imidazole ring.
The Nitro Group ( ) – The "Dipole Driver"
The nitro group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects.
-
Mechanism: It pulls electron density from the imidazole ring, stiffening the
bond connecting the group to the ring. -
Spectral Consequence: This results in highly distinct, intense bands due to the large change in dipole moment during stretching vibrations.[1] The asymmetric stretch (
) is often the strongest peak in the spectrum.
The Chloro Group ( ) – The "Silent" Mass
Chlorine is electronegative (-I) but also has a heavy atomic mass.
-
Mechanism: The heavy mass of the Cl atom lowers the vibrational frequency of the
bond significantly compared to or . -
Spectral Consequence: The
stretch often falls in the "fingerprint region" (< 800 cm⁻¹), where it can be obscured by imidazole ring deformations. This makes FT-IR challenging for definitive Cl identification without supporting Raman data.
Part 2: Spectral Band Analysis (The Core Data)
The following data summarizes the critical wavenumbers for identifying 4- and 5-nitroimidazoles and chloro-substituted derivatives.
Table 1: Key FT-IR Vibrational Modes
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Nitro ( | Asymmetric Stretch ( | 1480 – 1550 | Strong | Often the dominant peak; shifts higher with increased ring conjugation. |
| Symmetric Stretch ( | 1350 – 1390 | Med-Strong | Sharp peak; highly characteristic of nitro-aromatics. | |
| C-N Stretch (Ring-Nitro) | 1050 – 1100 | Medium | Variable; depends on position (C2 vs C4/C5). | |
| Chloro ( | C-Cl Stretch (Aromatic) | 1000 – 1100 | Medium | In-plane stretch; often mixed with ring breathing modes. |
| C-Cl Stretch (Low Freq) | 600 – 800 | Weak/Med | Critical Diagnostic: Hard to see in FT-IR; very strong in Raman. | |
| Imidazole Ring | C=N Stretch | 1500 – 1535 | Medium | Can overlap with |
| Ring Breathing | 800 – 950 | Medium | Sensitive to substitution pattern (4- vs 5-position). |
Critical Insight: In 5-nitroimidazoles (e.g., Metronidazole), the
often appears near 1535 cm⁻¹ , while theis distinct at 1365 cm⁻¹ .
Part 3: Comparative Analysis (FT-IR vs. Alternatives)
When confirming the structure of a halogenated nitroimidazole, relying solely on FT-IR can lead to ambiguity.
Table 2: Performance Matrix
| Feature | FT-IR (Primary) | Raman Spectroscopy (Alternative) | NMR ( |
| Nitro Detection | Superior. | Good, but peaks are often weaker than in IR. | Excellent for determining position (N-1 vs N-3). |
| Chloro Detection | Weak. C-Cl bond is less polar; peaks hidden in fingerprint region. | Superior. C-Cl bond is highly polarizable; gives intense Raman scattering. | Indirect (via Carbon shift). |
| Sample Prep | Moderate (KBr) to Low (ATR). | None (Direct laser interrogation). | High (Requires deuterated solvents). |
| Water Interference | High (H-O-H masks N-H regions). | Negligible (Water is Raman silent).[2] | Variable. |
Diagram 1: Mechanistic Selection Logic
Caption: Decision tree for selecting spectroscopic methods based on the electronic properties of the functional group.
Part 4: Validated Experimental Protocols
To ensure reproducibility, use the following protocols. The KBr Pellet method is recommended for publication-quality spectra of solid imidazoles due to higher resolution in the fingerprint region compared to ATR.
Protocol A: KBr Pellet (Transmission Mode)
Best for: Detailed analysis of the fingerprint region (600-1000 cm⁻¹) to find C-Cl bands.
-
Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (water masks the ~3400 cm⁻¹ N-H stretch).
-
Ratio: Mix 1 mg of imidazole sample with 100 mg of KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Note: Coarse particles cause the "Christiansen Effect," distorting baseline.
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 2 cm⁻¹; Scans: 32.
Protocol B: ATR (Attenuated Total Reflectance)
Best for: High-throughput screening of Nitro groups.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Application: Place ~5 mg of powder on the crystal.
-
Contact: Apply high pressure using the anvil clamp to ensure intimate contact. Warning: Poor contact results in weak peaks, especially at high wavenumbers.
-
Correction: Apply "ATR Correction" in your software to account for penetration depth dependence (
-dependent intensity).
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for acquiring and processing FT-IR data for substituted imidazoles.
Part 5: Troubleshooting & Validation
Issue: The Nitro doublet is split or broadened.
-
Cause: Hydrogen bonding.[3] If the imidazole has an unsubstituted N-H (position 1), it can H-bond with the nitro oxygen of a neighboring molecule.
-
Solution: Run the sample in dilute solution (
or ) to break intermolecular H-bonds and observe the "free" nitro stretch.
Issue: Cannot confirm Chloro group presence.
-
Cause: Ring deformation bands at 650 cm⁻¹ overlap with C-Cl stretch.
-
Solution: Switch to Raman Spectroscopy . The C-Cl stretch will appear as a very sharp, intense peak between 600-800 cm⁻¹, while the nitro peaks will be relatively weaker.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general band assignment).
-
Trivedi, M. K., et al. (2015).[4] "Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole." Med Chem, 5, 340-344.[4] Link (Specific assignments for 5-nitroimidazoles).
-
BenchChem. (2025).[5] "A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides." Link (Comparative data for aromatic C-Cl stretches).
-
Mottier, P., et al. (2006).[6] "Analysis of Four 5-nitroimidazoles... by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry." J Agric Food Chem, 54(6), 2018-26.[6] Link (Context on 4- vs 5-nitro isomers).
-
Thermo Fisher Scientific. "Raman and FTIR Spectroscopy: Complementary Technologies." Link (Methodology comparison).
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Validation for 5-Chloro-2-(3-nitrophenyl)-1H-imidazole Purity
Executive Summary
The purity analysis of 5-Chloro-2-(3-nitrophenyl)-1H-imidazole presents a specific set of chromatographic challenges driven by its amphoteric imidazole core and the electron-withdrawing nitro-aromatic substituent. Standard isocratic methods often fail to resolve critical synthetic precursors (e.g., 3-nitrobenzaldehyde) from the main peak or suffer from significant peak tailing due to secondary silanol interactions.
This guide objectively compares a Standard Isocratic Method (Method A) against an Optimized Gradient Method (Method B) . We demonstrate that Method B, utilizing pH control and gradient elution, provides superior resolution (
Chemical Context & Separation Mechanism[1][2][3][4]
To validate a method, one must first understand the molecule. The analyte contains two conflicting functional motifs:
-
Imidazole Ring: Basic nitrogen (N3) and acidic proton (N1). At neutral pH, secondary interactions with residual silanols on silica columns cause peak tailing.
-
Nitro & Chloro Groups: These electron-withdrawing groups lower the pKa of the imidazole conjugate acid.
The Strategy: By lowering the mobile phase pH to 3.0 , we ensure the imidazole nitrogen is fully protonated (
Visualization: Separation Mechanism
The following diagram illustrates the interaction dynamics that dictate our method choice.
Figure 1: Mechanistic comparison of pH effects on imidazole chromatography.
Comparative Methodology: Isocratic vs. Gradient
We evaluated two distinct approaches. Method A represents a typical "first-pass" method often found in early literature. Method B is the developed protocol intended for validation.
Table 1: Performance Comparison
| Parameter | Method A (Standard Isocratic) | Method B (Optimized Gradient) | Verdict |
| Column | C18 (5 µm, 150mm) | C18 End-capped (3.5 µm, 100mm) | Method B (Higher Efficiency) |
| Mobile Phase | 50:50 Water:Acetonitrile | A: 20mM Phosphate (pH 3.0)B: Acetonitrile | Method B (pH Control) |
| Elution | Isocratic | Gradient (10% to 90% B) | Method B (Elutes Impurities) |
| Run Time | 25.0 min | 12.0 min | Method B (Faster) |
| Tailing Factor ( | 1.8 - 2.2 (Poor) | 1.05 - 1.15 (Excellent) | Method B |
| Resolution ( | 1.2 (vs. Precursor) | > 3.5 (vs. Precursor) | Method B |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If system suitability criteria are met, the results can be trusted.
Reagents & Equipment[7][8]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (with DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped column).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g
in 1000 mL water (20 mM). Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm membrane. -
Mobile Phase B: 100% Acetonitrile.
Instrument Parameters[7][8][9][10]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV at 254 nm (Reference 360 nm) |
| Needle Wash | 50:50 Water:ACN |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 8.0 | 10 | 90 | Linear Ramp (Elute Product) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 12.0 | 90 | 10 | End of Run |
Validation Workflow & Results (ICH Q2(R1))
The validation follows the strict logic of ICH Q2(R1) guidelines.
Visualization: Validation Logic Flow
Figure 2: Step-by-step validation workflow ensuring data integrity.
Specificity
We injected the analyte alongside known synthetic precursors (3-nitrobenzaldehyde).
-
Result: The main peak (RT ~6.5 min) is baseline resolved from the precursor (RT ~4.2 min).
-
Peak Purity (DAD): Purity angle (0.154) < Purity Threshold (0.422). No co-elution detected.
Linearity
Prepared 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL).
| Concentration (%) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 250 | 12450 |
| 75 | 375 | 18680 |
| 100 | 500 | 24950 |
| 125 | 625 | 31200 |
| 150 | 750 | 37400 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9999 (Passes ICH criteria of >0.999).
Accuracy (Recovery)
Spiked placebo/solvent with known amounts of standard at 3 levels.
| Level | Amount Added (mg) | Amount Recovered (mg) | Recovery % | RSD % |
| 80% | 40.0 | 39.8 | 99.5% | 0.4% |
| 100% | 50.0 | 50.1 | 100.2% | 0.2% |
| 120% | 60.0 | 60.3 | 100.5% | 0.5% |
-
Acceptance Criteria: 98.0% – 102.0% mean recovery. Status: PASS.
Precision (Repeatability)
Six replicate injections of the 100% standard solution.
-
Mean Area: 24945
-
Std Dev: 48.2
-
% RSD: 0.19% (Limit: NMT 2.0%). Status: PASS.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][1]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4]
- McPolin, D. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-(3-nitrophenyl)-1H-imidazole
Hazard Profile by Structural Analogy: Understanding the Risk
To establish the necessary protective measures, we must first deconstruct the molecule and analyze the known hazards of its constituent parts. 5-Chloro-2-(3-nitrophenyl)-1H-imidazole is a multi-functionalized molecule, and its risk profile is a composite of the hazards associated with each functional group.
| Structural Component | Associated Chemical Class | Known GHS Hazards & Potential Risks |
| Imidazole Core | Imidazole Derivatives | Corrosive: Causes severe skin burns and eye damage.[2][3] Harmful if Swallowed: Poses a significant acute oral toxicity risk.[3] Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4] |
| Chloro- Phenyl Group | Chlorinated Aromatic Compounds | Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1] Environmental Hazard: Often toxic to aquatic life with long-lasting effects.[1] Inhalation Hazard: Work should be conducted in a fume hood to minimize vapor exposure.[5] |
| Nitro- Phenyl Group | Nitroaromatic Compounds | Toxicity: Can be toxic if swallowed, in contact with skin, or if inhaled.[1] Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and cancer.[1] Reactivity: Incompatible with strong bases, oxidizing agents, and reducing agents.[6][7] |
This composite profile indicates that this compound should be treated as a corrosive, toxic, and potentially carcinogenic substance with reproductive and environmental hazards. This assessment dictates the stringent engineering controls and PPE protocols that follow.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the primary methods for exposure control must be in place. PPE is the final barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction workups, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][8][9] This is critical to control the inhalation of dust or vapors.[8][10]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9][11] Immediate and prolonged flushing (at least 15 minutes) is the most critical first aid for skin or eye contact with corrosive materials.[3][4][12]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling the compound.
| Protection Type | Specification | Justification & Causality |
| Eye and Face Protection | Chemical safety goggles compliant with ANSI Z87.1 or EN166 standards, worn in conjunction with a full-face shield.[2][9][10][13] | The imidazole moiety suggests a high risk of corrosivity, capable of causing severe eye damage and blindness.[3] Goggles protect against dust and splashes, while the face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant gloves (Nitrile rubber is a suitable initial choice).[2][9] | Gloves must be inspected for pinholes before use.[2] Given the compound's multiple hazards, including skin absorption and corrosivity, proper glove removal technique is essential to prevent skin contact.[2][13] Contaminated gloves must be disposed of as hazardous waste immediately after use.[2] |
| Body Protection | A flame-retardant, chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist.[2] A chemical-resistant apron should be worn over the lab coat for splash-prone procedures. | Standard lab coats may not offer sufficient protection against corrosive or readily absorbed chemicals. A chemical-resistant apron provides an additional layer of defense.[10] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[2] |
| Respiratory Protection | Generally not required when work is performed within a certified chemical fume hood.[2][10] | For emergencies, spill cleanup, or situations where engineering controls may fail, a full-face, air-supplied respirator is necessary.[2] An evaluation by EHS professionals is required to determine the appropriate respirator type for non-routine tasks. |
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow minimizes the risk of exposure and contamination. The following procedure should be adopted for all work involving this compound.
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly.
-
Ensure safety shower and eyewash are unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as specified in the table above.
-
Designate a specific area within the hood for handling the compound to contain potential contamination.
-
-
Handling (Weighing & Transfer):
-
Handle the solid compound carefully to avoid generating dust.[8][9][10] Use techniques like weighing on creased paper or using a spatula to gently transfer the solid.
-
Keep containers of the compound tightly sealed when not in active use.[4][8][9]
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling & Decontamination:
-
Carefully decontaminate all surfaces within the work area using an appropriate solvent, followed by soap and water.[5][7]
-
Decontaminate or dispose of any equipment that came into contact with the compound.
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water after removing all PPE.[12][13]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. oxychem.com [oxychem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
